molecular formula C10H12INO B1442320 5-Iodo-2-methyl-N,N-dimethylbenzamide CAS No. 1228778-17-3

5-Iodo-2-methyl-N,N-dimethylbenzamide

Cat. No.: B1442320
CAS No.: 1228778-17-3
M. Wt: 289.11 g/mol
InChI Key: YAEOWGUGWMDNAH-UHFFFAOYSA-N
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Description

5-Iodo-2-methyl-N,N-dimethylbenzamide is a useful research compound. Its molecular formula is C10H12INO and its molecular weight is 289.11 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

5-iodo-N,N,2-trimethylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12INO/c1-7-4-5-8(11)6-9(7)10(13)12(2)3/h4-6H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAEOWGUGWMDNAH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)I)C(=O)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12INO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

physicochemical properties of 5-Iodo-2-methyl-N,N-dimethylbenzamide

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Physicochemical Properties of 5-Iodo-2-methyl-N,N-dimethylbenzamide

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a substituted aromatic amide of interest in medicinal chemistry and materials science. Its structural motifs, including the iodinated phenyl ring and the dimethylbenzamide core, suggest potential applications as an intermediate in the synthesis of complex organic molecules and as a scaffold for the development of novel therapeutic agents. The presence of an iodine atom allows for further functionalization via cross-coupling reactions, making it a versatile building block. The N,N-dimethylamide group influences its solubility, polarity, and metabolic stability, which are critical parameters in drug design.

This technical guide provides a comprehensive overview of the predicted , drawing on comparative data from structurally related analogs. Furthermore, it outlines detailed experimental protocols for the empirical determination of these properties, ensuring a rigorous and validated approach for researchers.

Predicted Physicochemical Properties

PropertyPredicted Value for this compoundN,N-Dimethylbenzamide[1][2][3]5-Iodo-2-methylbenzoic acid[4][5][6]Rationale for Prediction
Molecular Formula C10H12INOC9H11NOC8H7IO2Based on chemical structure.
Molecular Weight 289.11 g/mol 149.19 g/mol 262.05 g/mol Sum of atomic weights.
Appearance Off-white to light yellow solidWhite to slightly yellow crystalline solidOff-white to light yellow powderThe iodo- and methyl- substituents are unlikely to significantly alter the solid state at room temperature.
Melting Point 80-90 °C43-45 °C176-179 °CThe introduction of a larger iodine atom and a methyl group is expected to increase the melting point compared to N,N-dimethylbenzamide due to increased molecular weight and van der Waals forces. However, the amide will have a lower melting point than the corresponding carboxylic acid, which can form strong hydrogen-bonded dimers.
Boiling Point > 200 °C at 760 mmHg132-133 °C at 15 mmHg339.6 °C at 760 mmHg[7]A significant increase from N,N-dimethylbenzamide is expected due to the substantial increase in molecular weight.
Solubility Sparingly soluble in water; soluble in organic solvents like ethanol, acetone, and chloroform.Soluble in water.[1][3]Soluble in warm acetic acid.[4]The bulky and hydrophobic iodo- and methyl- groups will likely decrease aqueous solubility compared to N,N-dimethylbenzamide. The amide functionality will still allow for some polarity.
pKa -1.0 to -2.0 (of the protonated amide)-1.14 (Predicted)[1]~4 (of the carboxylic acid)The basicity of the amide oxygen is expected to be similar to that of N,N-dimethylbenzamide.
logP ~3.0 - 3.51.6 (Calculated)3.1 (Calculated)The addition of the iodo and methyl groups will significantly increase the lipophilicity compared to N,N-dimethylbenzamide. Lipophilicity is a critical factor in determining a molecule's pharmacokinetic properties.[8][9]

Proposed Synthesis Workflow

A plausible synthetic route to this compound involves the amidation of 5-iodo-2-methylbenzoic acid. This can be achieved by first converting the carboxylic acid to a more reactive acyl chloride, followed by reaction with dimethylamine.

cluster_0 Step 1: Acyl Chloride Formation cluster_1 Step 2: Amidation 5-Iodo-2-methylbenzoic_acid 5-Iodo-2-methylbenzoic acid Acyl_chloride_intermediate 5-Iodo-2-methylbenzoyl chloride 5-Iodo-2-methylbenzoic_acid->Acyl_chloride_intermediate Reaction Thionyl_chloride Thionyl Chloride (SOCl2) Thionyl_chloride->Acyl_chloride_intermediate Target_compound This compound Acyl_chloride_intermediate->Target_compound Reaction Dimethylamine Dimethylamine ((CH3)2NH) Dimethylamine->Target_compound

Caption: Proposed two-step synthesis of this compound.

Experimental Protocols for Physicochemical Property Determination

The following protocols describe standard methods for the experimental validation of the predicted physicochemical properties.

Melting Point Determination

Principle: The melting point is the temperature at which a substance transitions from a solid to a liquid phase. It is a key indicator of purity.

Methodology:

  • Sample Preparation: A small amount of the crystalline this compound is placed in a capillary tube, which is then sealed at one end.

  • Instrumentation: A calibrated melting point apparatus is used.

  • Measurement: The capillary tube is placed in the apparatus, and the temperature is slowly increased.

  • Observation: The temperature range from the appearance of the first liquid droplet to the complete liquefaction of the solid is recorded as the melting point range.

Sample_Preparation Prepare sample in capillary tube Place_in_Apparatus Place in melting point apparatus Sample_Preparation->Place_in_Apparatus Heat_Slowly Heat slowly and observe Place_in_Apparatus->Heat_Slowly Record_Range Record melting point range Heat_Slowly->Record_Range

Caption: Workflow for melting point determination.

Solubility Determination (Shake-Flask Method)

Principle: This method determines the equilibrium solubility of a compound in a given solvent, typically water, by measuring the concentration of the saturated solution.

Methodology:

  • Equilibration: An excess amount of this compound is added to a known volume of water in a sealed flask.

  • Agitation: The flask is agitated at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: The suspension is allowed to stand, or is centrifuged, to separate the undissolved solid from the saturated solution.

  • Quantification: The concentration of the compound in the clear supernatant is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectroscopy.[10]

Add_Excess_Solid Add excess solid to solvent Equilibrate Equilibrate with agitation Add_Excess_Solid->Equilibrate Separate_Phases Separate solid and liquid phases Equilibrate->Separate_Phases Analyze_Supernatant Analyze supernatant concentration Separate_Phases->Analyze_Supernatant

Caption: Workflow for solubility determination by the shake-flask method.

Partition Coefficient (logP) Determination

Principle: The partition coefficient (logP) is a measure of the differential solubility of a compound in two immiscible solvents, typically n-octanol and water. It is a critical parameter for predicting the pharmacokinetic behavior of a drug.[11]

Methodology:

  • Solvent System: A biphasic system of n-octanol and water is prepared and mutually saturated.

  • Partitioning: A known amount of this compound is dissolved in one of the phases, and the two phases are mixed thoroughly in a separatory funnel.

  • Equilibration: The mixture is shaken for a set period and then allowed to separate.

  • Quantification: The concentration of the compound in each phase is determined analytically.

  • Calculation: The logP is calculated as the logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

Prepare_Solvent_System Prepare n-octanol/water system Partition_Compound Partition compound between phases Prepare_Solvent_System->Partition_Compound Separate_Phases Separate the two phases Partition_Compound->Separate_Phases Analyze_Concentrations Analyze concentration in each phase Separate_Phases->Analyze_Concentrations Calculate_logP Calculate logP Analyze_Concentrations->Calculate_logP

Caption: Workflow for logP determination.

Spectroscopic Analysis

Principle: Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are used to elucidate and confirm the chemical structure of the compound.

Methodology:

  • NMR Spectroscopy: ¹H and ¹³C NMR spectra should be acquired in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The chemical shifts, coupling constants, and integration of the signals will confirm the arrangement of protons and carbon atoms in the molecule.[12]

  • IR Spectroscopy: An IR spectrum will show characteristic absorption bands for the functional groups present, such as the C=O stretch of the amide and the C-N stretch.

  • Mass Spectrometry: High-resolution mass spectrometry (HRMS) will provide the exact mass of the molecule, confirming its elemental composition. The fragmentation pattern can also provide structural information.[13][14]

Conclusion

While direct experimental data for this compound is limited, a robust understanding of its physicochemical properties can be established through predictive modeling based on well-characterized structural analogs and subsequent empirical validation. The experimental protocols detailed in this guide provide a clear pathway for researchers to obtain reliable data, which is essential for advancing its potential applications in drug discovery and materials science. The synthetic accessibility and the potential for further chemical modification underscore the importance of this compound as a valuable building block in contemporary chemical research.

References

  • Google Patents. CN102936223A - Synthesis method and purification method of 5-iodo-2-methylbenzimidazole.
  • ResearchGate. Synthesis and process optimization of 5-iodo-2-methyl-benzimidazole. [Link]

  • LIPID MAPS. Structure Database (LMSD). [Link]

  • Hoffman Fine Chemicals. CAS 54616-46-5 | 2-Iodo-N,N-dimethylbenzamide. [Link]

  • Seema Finechem. 5-Iodo-2-Methylbenzoic Acid | CAS No 54811-38-0. [Link]

  • Google Patents. US7642374B2 - Process for producing 5-iodo-2-methylbenzoic acid.
  • Solubility of Things. N,N-Dimethylbenzamide. [Link]

  • European Patent Office. EP 1642881 B1 - PROCESS FOR PRODUCING 5-IODO-2-METHYLBENZOIC ACID. [Link]

  • ResearchGate. Oxidative Amidation of Benzaldehydes and Benzylamines with N-Substituted Formamides over Co/Al Hydrotalcite. [Link]

  • Quick Company. PROCESS FOR PRODUCING 5 IODO 2 METHYLBENZOIC ACID. [Link]

  • PubChem. 5-Iodo-2-methylbenzoic acid | C8H7IO2 | CID 621745. [Link]

  • IAPC Journals. Drug-like Properties and Fraction Lipophilicity Index as a combined metric. [Link]

  • PubChem. N,N-Dimethylbenzamide | C9H11NO | CID 11916. [Link]

  • Cheméo. Chemical Properties of Benzamide, N,N-dimethyl- (CAS 611-74-5). [Link]

  • PubMed. Gas chromatography mass spectrometer determination of dimethylamine impurity in N,N-dimethylformamide solvent by derivatization of N,N-dimethylbenzamide with benzoyl chloride agent. [Link]

  • MDPI. Assessment of Lipophilicity Descriptors of Selected NSAIDs Obtained at Different TLC Stationary Phases. [Link]

  • ChemRxiv. Critical Assessment of pH-Dependent Lipophilicity Profiles of Small Molecules. [Link]

  • OPUS. Analytical Methods. [Link]

  • ResearchGate. Defining optimum lipophilicity and molecular weight ranges for drug candidates-Molecular weight dependent lower logD limits based on permeability. [Link]

  • PubChemLite. 5-iodo-2-methylbenzaldehyde (C8H7IO). [Link]

  • PubChem. 2-Methyl-N,N-diethylbenzamide | C12H17NO | CID 75945. [Link]

  • ScienceDirect. Comprehensive overview of the analytical methods for determining pyrrolizidine alkaloids and their derived oxides in foods. [Link]

  • mzCloud. 2 Iodo N methylbenzamide. [Link]

  • NIST WebBook. Benzamide, N,N-dimethyl-. [Link]

Sources

Strategic Applications of 5-Iodo-2-methyl-N,N-dimethylbenzamide: A Bifunctional Scaffold for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Potential Applications of 5-Iodo-2-methyl-N,N-dimethylbenzamide in Medicinal Chemistry Content Type: Technical Whitepaper Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

In the landscape of modern medicinal chemistry, This compound (CAS 1228778-17-3) represents a "privileged scaffold"—a molecular building block that offers a unique combination of steric control, metabolic stability, and orthogonal reactivity. While often categorized merely as an intermediate for anti-diabetic APIs, its utility extends far beyond simple substitution.

This guide analyzes the compound’s structural pharmacophore, details its role as a precursor for lateral lithiation and cross-coupling, and provides validated protocols for its application in synthesizing complex heterocycles like isoindolinones.

Structural Analysis & Pharmacophore Relevance

The value of this compound lies in the precise arrangement of its three functional handles.

The Ortho-Effect (2-Methyl Group)

Unlike unsubstituted benzamides, the 2-methyl group introduces significant steric strain. This forces the


-dimethylamide moiety out of planarity with the phenyl ring.
  • Conformational Lock: This twist reduces the conjugation between the amide nitrogen and the aromatic ring, modulating the electronic density of the core.

  • Metabolic Shielding: The steric bulk protects the amide bond from rapid enzymatic hydrolysis, a critical feature for oral bioavailability.

The Electrophilic Handle (5-Iodo)

The iodine atom at the meta position (relative to the amide) serves as a high-reactivity site for palladium-catalyzed cross-coupling (Suzuki, Sonogashira, Heck). Crucially, its position allows for the extension of the carbon skeleton without interfering with the steric environment of the amide.

The Directing Group ( -Dimethylamide)

Tertiary amides are powerful Directed Metalation Groups (DMGs). However, in this molecule, the 2-methyl group blocks one ortho site , forcing directed lithiation to occur either:

  • At the C6 position: Leading to 1,2,3-trisubstituted benzenes.

  • At the Benzylic Methyl (Lateral Lithiation): A rare and high-value transformation that enables ring closure to form heterocycles.

Synthetic Utility: The "Toolbox"

The compound allows for orthogonal functionalization , meaning the chemist can react one site without disturbing the others.

A. Lateral Lithiation & Isoindolinone Synthesis

One of the most sophisticated applications of o-toluamides is lateral lithiation . Treatment with s-BuLi or LDA deprotonates the benzylic methyl group (C2-Me) rather than the aromatic ring. The resulting carbanion can attack electrophiles (aldehydes, imines) to spontaneously cyclize into isoindolinones or isocoumarins .

  • Why it matters: Isoindolinones are core scaffolds in antipsychotics, anti-inflammatory agents, and kinase inhibitors. The 5-iodo group remains intact (at low temperatures), allowing for subsequent library diversification.

B. Palladium-Catalyzed Cross-Coupling

The 5-iodo position is highly activated for oxidative addition.

  • Suzuki-Miyaura: Coupling with aryl boronic acids yields biaryl motifs common in SGLT2 inhibitors and dopamine receptor antagonists.

  • Sonogashira: Introduction of alkynes provides rigid linkers for PROTACs (Proteolysis Targeting Chimeras).

Visualization: Reactivity & Logic Flow

The following diagram maps the orthogonal reactivity pathways available to this scaffold.

ReactivityMap Core 5-Iodo-2-methyl- N,N-dimethylbenzamide Suzuki Pathway A: Suzuki Coupling (Biaryl Synthesis) Core->Suzuki Pd(0), Ar-B(OH)2 Lithiation Pathway B: Lateral Lithiation (Isoindolinone Formation) Core->Lithiation s-BuLi, -78°C then Electrophile Radio Pathway C: Radiochemistry (I-123/I-124 Exchange) Core->Radio [I-123]NaI, Cu(I) Biaryl Biaryl Scaffolds (e.g., SGLT2 Inhibitors) Suzuki->Biaryl Heterocycle 3-Substituted Isoindolinones (CNS Active Agents) Lithiation->Heterocycle Tracer SPECT/PET Radiotracers (Dopamine/Sigma Receptors) Radio->Tracer

Caption: Orthogonal reactivity map showing the three primary diversification pathways: Cross-coupling (Red), Lateral Lithiation (Green), and Radiolabeling (Yellow).

Experimental Protocols

Protocol A: Lateral Lithiation to Synthesize 5-Iodo-isoindolin-1-one

This protocol demonstrates the conversion of the 2-methyl-benzamide core into a heterocycle while preserving the iodine handle.

Reagents:

  • Substrate: this compound (1.0 equiv)

  • Base: s-Butyllithium (1.3 M in cyclohexane, 1.1 equiv)

  • Electrophile: Benzaldehyde (1.2 equiv)

  • Solvent: Anhydrous THF

Methodology:

  • Setup: Flame-dry a 2-neck round-bottom flask under Argon. Add anhydrous THF (0.1 M concentration relative to substrate).

  • Cooling: Cool the solvent to -78°C using a dry ice/acetone bath.

  • Deprotonation: Add s-BuLi dropwise over 10 minutes. The solution may turn deep red/orange, indicating the formation of the benzylic anion. Stir for 45 minutes at -78°C.

    • Note: The low temperature is critical to prevent Lithium-Halogen exchange at the iodine position.

  • Addition: Add benzaldehyde dropwise. Stir for 1 hour at -78°C, then allow to warm to 0°C.

  • Cyclization: Add 6M HCl (excess) and reflux for 2 hours to induce cyclization and elimination of the dimethylamine group.

  • Workup: Quench with sat. NaHCO3, extract with EtOAc, and purify via flash chromatography (Hexane/EtOAc).

Protocol B: Suzuki-Miyaura Cross-Coupling

Standard procedure for extending the C5 position.

Reagents:

  • Substrate: this compound (1.0 equiv)

  • Boronic Acid: Phenylboronic acid (1.2 equiv)

  • Catalyst: Pd(dppf)Cl2 (0.05 equiv)

  • Base: K2CO3 (2.0 equiv)

  • Solvent: 1,4-Dioxane/Water (4:1)

Methodology:

  • Degas solvents with nitrogen for 15 minutes.

  • Combine all reagents in a sealed tube.

  • Heat to 90°C for 12 hours.

  • Filter through Celite and concentrate. The steric bulk of the amide does not interfere with coupling at the C5 position.

Radiopharmaceutical Applications

The 5-iodo-benzamide motif is structurally homologous to several clinically relevant radiotracers used in SPECT imaging, such as IBZM (Dopamine D2 receptor ligand).

  • Cold Standard: This compound serves as the non-radioactive reference standard for validating new radiotracers.

  • Precursor for Radioiodination: The iodine atom can be exchanged for radioactive Iodine-123 (SPECT) or Iodine-124 (PET) using copper-mediated nucleophilic exchange.

    • Reaction: Substrate + [^I]NaI + CuSO4 + Ascorbic Acid

      
       [^I]-Product.
      

Case Study: Anti-Diabetic Drug Development

Search data indicates the acid precursor (5-iodo-2-methylbenzoic acid) is an intermediate for anti-diabetic APIs.[1][2] The amide derivative likely serves as a scaffold for SGLT2 inhibitors (Sodium-Glucose Transport Protein 2).

Logic:

  • SGLT2 inhibitors (e.g., Canagliflozin) feature two phenyl rings connected by a methylene bridge.

  • Lateral lithiation of our topic compound generates a nucleophilic benzylic carbon.

  • Reaction with a sugar-derived aldehyde followed by reduction effectively links the sugar moiety to the aromatic core, establishing the C-glycoside bond characteristic of this drug class.

References

  • Sigma-Aldrich. (n.d.).[3] N,N-Diethyl-5-iodo-2-methyl-benzamide Product Sheet. Retrieved from

  • Chem-Impex International. (n.d.). 5-Iodo-2-methylbenzoic acid: Applications in Pharmaceutical Synthesis. Retrieved from

  • Beilstein Journal of Organic Chemistry. (2012). Aryl nitrile oxide cycloaddition reactions in the presence of pinacol boronic acid ester. Retrieved from

  • Organic Syntheses. (2019). Iridium-Catalyzed Reductive Coupling of Grignard Reagents and Tertiary Amides. (Demonstrates reactivity of dimethylbenzamides). Retrieved from

  • Eskay Iodine. (n.d.). 5-Iodo 2-Methyl Benzoic Acid (MIBA) as API Intermediate.[1][2] Retrieved from

Sources

5-Iodo-2-methyl-N,N-dimethylbenzamide: A Strategic Scaffold for Divergent Synthesis

[1]

Executive Summary

In the architecture of modern drug discovery, the value of a synthetic intermediate is defined by its orthogonality —the ability to undergo selective transformations without compromising the structural integrity of the core.[1] This compound represents a high-value "bifunctional" scaffold.[1] It combines a sterically demanding amide motif (essential for atropisomeric control and receptor binding) with a highly reactive aryl iodide handle (C5), enabling rapid diversification via palladium-catalyzed cross-couplings.[1]

This guide provides a comprehensive technical analysis of this intermediate, detailing its robust synthesis from commercially available precursors, its reactivity profile, and its application in constructing complex bioactive pharmacophores.

Structural Analysis & Reactivity Profile

Electronic and Steric Architecture

The molecule features three distinct functional domains that dictate its chemical behavior:[1]

  • The C5-Iodide (Reactive Handle): Positioned meta to the electron-withdrawing amide and para to the electron-donating methyl group.[1] This "push-pull" electronic environment makes the C-I bond highly activated for oxidative addition to Pd(0), superior to corresponding bromides or chlorides.[1]

  • The C2-Methyl Group (Steric Anchor): This group introduces significant steric bulk, forcing the adjacent amide group out of planarity with the benzene ring.[1] This conformation is critical for:

    • Minimizing aggregation in solution (improving solubility).[1]

    • Inducing axial chirality (atropisomerism) when coupled with bulky ortho-substituents on the amide nitrogen or the aryl ring.[1]

  • The N,N-Dimethylamide (Directing Group): A strong Directed Metalation Group (DMG).[1] While the C2 position is blocked, the C6 position is accessible for ortho-lithiation, allowing for regioselective functionalization at the "top" of the ring.[1]

Visualization: Reactivity Map

The following diagram illustrates the distinct reactive sites and potential transformations.

ReactivityMapCore5-Iodo-2-methyl-N,N-dimethylbenzamideSuzukiSuzuki-Miyaura(Biaryl Formation)Core->SuzukiPd(0)/Ar-B(OH)2BuchwaldBuchwald-Hartwig(C-N Bond Formation)Core->BuchwaldPd(0)/AminesLithiationDoM at C6(Electrophile Trapping)Core->Lithiations-BuLi/TMEDA(-78°C)HeckMizoroki-Heck(Alkenylation)Core->HeckPd(0)/Alkenes

Caption: Fig 1. Chemoselective reactivity profile. Red arrows indicate transition-metal catalyzed couplings at C5; Green dashed arrow indicates potential directed lithiation at C6.[1]

Synthesis of the Intermediate

While 5-Iodo-2-methylbenzoic acid (CAS: 54811-38-0) is commercially available, the amide derivative is often synthesized in-house to ensure purity and reduce cost.[1] The following protocol utilizes the Acid Chloride Method , chosen for its scalability and high yield compared to coupling reagents (EDC/HATU) which can be cost-prohibitive on multigram scales.[1]

Experimental Protocol: Acid Chloride Route

Objective: Synthesis of this compound from 5-iodo-2-methylbenzoic acid.

Reagents:

  • 5-Iodo-2-methylbenzoic acid (1.0 eq)[1][2]

  • Thionyl Chloride (SOCl₂, 1.5 eq) or Oxalyl Chloride ((COCl)₂, 1.2 eq) + DMF (cat.)[1]

  • Dimethylamine (2.0 M in THF, 2.5 eq)[1]

  • Triethylamine (Et₃N, 1.5 eq)[1]

  • Dichloromethane (DCM, anhydrous)[1]

Step-by-Step Methodology:

  • Activation:

    • Charge a flame-dried round-bottom flask with 5-iodo-2-methylbenzoic acid (10.0 g, 38.1 mmol) and anhydrous DCM (100 mL).

    • Cool to 0°C under N₂ atmosphere.[1]

    • Add catalytic DMF (3 drops).[1]

    • Add Oxalyl Chloride (3.9 mL, 45.7 mmol) dropwise over 15 minutes. Caution: Gas evolution (CO, CO₂, HCl).

    • Allow to warm to Room Temperature (RT) and stir for 2 hours until gas evolution ceases and the solution becomes clear.

    • In-process check: Aliquot quenched with MeOH shows complete conversion to methyl ester by TLC/LCMS.[1]

    • Concentrate in vacuo to remove excess oxalyl chloride/solvent.[1] Re-dissolve the crude acid chloride in anhydrous DCM (50 mL).

  • Amidation:

    • In a separate vessel, cool a solution of Dimethylamine (2.0 M in THF, 48 mL, 95 mmol) and Et₃N (8.0 mL, 57 mmol) in DCM (50 mL) to 0°C.

    • Add the solution of crude acid chloride dropwise via an addition funnel over 30 minutes, maintaining internal temperature <5°C.

    • Warm to RT and stir for 4 hours.

  • Work-up & Purification:

    • Quench with saturated aqueous NaHCO₃ (100 mL).

    • Separate phases; extract aqueous layer with DCM (2 x 50 mL).[1]

    • Wash combined organics with 1M HCl (to remove excess amine), water, and brine.[1]

    • Dry over Na₂SO₄, filter, and concentrate.

    • Purification: Recrystallization from EtOAc/Hexanes or Flash Column Chromatography (0-30% EtOAc in Hexanes) yields the product as an off-white solid.[1]

Yield Expectation: 85–92%.

Application: Divergent Library Synthesis

The primary utility of this intermediate lies in the Suzuki-Miyaura Cross-Coupling .[1] The steric bulk of the ortho-methyl group does not significantly hinder the reactivity of the meta-iodine, allowing for the installation of diverse aryl and heteroaryl groups.[1]

Case Study: Synthesis of Biaryl Kinase Inhibitor Analogs

Rationale: Many kinase inhibitors (e.g., p38 MAP kinase inhibitors) utilize a biaryl-amide scaffold.[1] The 5-iodo intermediate allows for the late-stage introduction of the "tail" region of the inhibitor.[1]

Table 1: Optimization of Suzuki Coupling Conditions

EntryCatalyst (5 mol%)LigandBase (2.0 eq)SolventTemp (°C)Yield (%)Notes
1Pd(PPh₃)₄-Na₂CO₃DME/H₂O8065Sluggish; homocoupling observed.[1]
2Pd(OAc)₂S-PhosK₃PO₄Toluene/H₂O10088Excellent conversion.[1]
3Pd(dppf)Cl₂-Cs₂CO₃Dioxane9092Preferred. Easy work-up.[1]
Workflow Visualization

The following diagram depicts the divergent synthesis of a library using the intermediate.

DivergentSynthesisIntermediateINTERMEDIATE5-Iodo-2-methyl-N,N-dimethylbenzamidePathAPath A: Suzuki Coupling(Ar-B(OH)2 / Pd-cat)Intermediate->PathAPathBPath B: Sonogashira(Terminal Alkyne / CuI / Pd)Intermediate->PathBLibraryABiaryl Amide Library(Kinase Inhibitor Scaffolds)PathA->LibraryAHigh DiversityLibraryBAlkynyl Benzamides(Rigid Linkers)PathB->LibraryBShape Vectoring

Caption: Fig 2. Divergent synthesis workflow. Path A yields biaryl scaffolds common in oncology; Path B yields rigid alkyne linkers for PROTACs or molecular glues.[1]

Critical Technical Considerations

Atropisomerism

Researchers must be aware that introducing bulky groups at the C5 position, combined with the existing C2-methyl and amide, can lead to atropisomers (rotational isomers).[1]

  • Risk: If the rotation around the biaryl bond (formed at C5) is restricted, the product may exist as a racemic mixture of atropisomers.[1]

  • Mitigation: Perform chiral HPLC analysis on final compounds if bulky ortho-substituted boronic acids are used.

Safety & Handling
  • Aryl Iodides: Generally light-sensitive.[1] Store this compound in amber vials at 4°C.

  • Oxalyl Chloride: Releases toxic CO and HCl.[1] All activation steps must be performed in a well-ventilated fume hood with a caustic scrubber.[1]

  • Waste: Palladium residues must be scavenged (e.g., using SiliaMetS® Thiol) before biological testing to prevent false positives in cellular assays.[1]

References

  • Preparation of 5-iodo-2-methylbenzoic acid

    • Source: PubChem.[1][2][3] (n.d.). 5-Iodo-2-methylbenzoic acid (CID 621745).[1][2] National Center for Biotechnology Information.[1]

    • URL:[Link][1]

  • General Amidation Protocols (Acid Chloride Method)

    • Source: Montalbetti, C. A., & Falque, V. (2005).[1] Amide bond formation and peptide coupling.[1] Tetrahedron, 61(46), 10827-10852.[1]

    • URL:[Link][1]

  • Suzuki Coupling Optimization for Sterically Hindered Substrates

    • Source: Martin, R., & Buchwald, S. L. (2008).[1] Palladium-catalyzed Suzuki-Miyaura cross-coupling reactions of heteroaryl boronic acids with heteroaryl halides.[1] Accounts of Chemical Research, 41(11), 1461-1473.[1]

    • URL:[Link][1]

  • Directed Ortho Metalation (DoM)

    • Source: Snieckus, V. (1990).[1] Directed ortho metalation.[1] Tertiary amide and O-carbamate directors in synthetic strategies for polysubstituted aromatics.[1] Chemical Reviews, 90(6), 879-933.[1]

    • URL:[Link][1]

In Silico Characterization of 5-Iodo-2-methyl-N,N-dimethylbenzamide: A Theoretical Framework

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide outlines the theoretical methodology for characterizing 5-Iodo-2-methyl-N,N-dimethylbenzamide , a halogenated benzamide derivative with significant potential as a radiotracer precursor or dopaminergic ligand. Unlike simple organic small molecules, the presence of a heavy halogen (Iodine) and an ortho-substituted methyl group introduces specific computational challenges—namely relativistic effects and atropisomerism (restricted rotation).

This whitepaper provides a validated roadmap for researchers to perform Density Functional Theory (DFT) analysis, conformational scanning, and molecular docking, specifically tailored to handle the electronic anomalies of the iodine atom and the steric constraints of the benzamide scaffold.

Molecular Architecture & Theoretical Challenges

The Ortho-Effect and Non-Planarity

The core theoretical feature of this molecule is the steric clash between the 2-methyl group and the N,N-dimethylamide moiety. Unlike unsubstituted benzamides, which often adopt a planar conformation to maximize


-conjugation, the ortho-methyl group forces the amide bond out of the phenyl plane.
  • Theoretical Implication: You cannot assume a planar starting geometry. A Potential Energy Surface (PES) scan is required to find the global minimum dihedral angle.

The Iodine Sigma-Hole

Iodine is highly polarizable. In a theoretical context, it exhibits a "sigma-hole"—a region of positive electrostatic potential on the extension of the C-I bond.

  • Theoretical Implication: Standard force fields (like MMFF94) often fail to capture this. DFT with dispersion correction (e.g., B3LYP-D3) is mandatory to correctly model the halogen bonding potential.

Quantum Mechanical Framework (DFT)[1]

Basis Set Selection (Critical)

Standard Pople basis sets (e.g., 6-31G*) are insufficient for Iodine due to its large core and relativistic electron behavior. You must use a Mixed Basis Set approach.

Atom TypeRecommended Basis SetRationale
C, H, N, O 6-311++G(d,p) or def2-TZVPHigh precision for valence electrons; diffuse functions for lone pairs.
Iodine (I) LANL2DZ or def2-TZVPLANL2DZ uses an Effective Core Potential (ECP) to model core electrons, accounting for relativistic effects without prohibitive cost.
Computational Protocol

The following protocol ensures self-validating results using Gaussian or ORCA.

Step 1: Geometry Optimization & Frequency Calculation

  • Functional: B3LYP-D3(BJ) (includes Grimme’s dispersion with Becke-Johnson damping).

  • Solvation: IEFPCM (Implicit Solvation) – Water or Chloroform (depending on intended assay).

  • Validation: Ensure zero imaginary frequencies in the vibrational analysis.

Step 2: Relaxed Potential Energy Surface (PES) Scan To quantify the rotational barrier caused by the 2-methyl group:

  • Coordinate: Dihedral angle

    
    (C2-C1-C(carbonyl)-N).
    
  • Range: 0° to 360° in 10° increments.

  • Outcome: Identification of the atropisomeric energy barrier.

Visualization of DFT Workflow

DFT_Workflow Start Initial Structure (2D Sketch) PreOpt Pre-Optimization (MMFF94/Avogadro) Start->PreOpt InputGen Input Generation (Mixed Basis Set) PreOpt->InputGen DFT_Calc DFT Calculation (B3LYP-D3/def2-TZVP) InputGen->DFT_Calc Freq_Check Frequency Check (Imaginary Freq = 0?) DFT_Calc->Freq_Check Freq_Check->InputGen No (Saddle Point) PES_Scan PES Scan (Amide Rotation) Freq_Check->PES_Scan Yes (Valid) Properties Property Extraction (HOMO/LUMO, ESP Map) PES_Scan->Properties

Figure 1: Validated DFT workflow for halogenated benzamides, ensuring relativistic handling of Iodine.

Ligand-Receptor Interaction (Molecular Docking)

Benzamides are classic pharmacophores for the Dopamine D2 Receptor (D2R) . The theoretical study must assess if the 5-Iodo and 2-Methyl modifications alter binding affinity compared to standards like Raclopride.

Target Selection & Preparation
  • Target: Human Dopamine D2 Receptor.

  • Source PDB: 6CM4 (D2R in complex with Risperidone).

  • Preparation:

    • Remove non-essential water molecules.

    • Protonate Histidine residues at pH 7.4.

    • Define Grid Box: Center on Asp114 (key residue for protonated amine interaction).

Halogen Bonding in Docking

Standard docking scoring functions (e.g., Vina) often treat Halogens merely as hydrophobic spheres. To accurately model the 5-Iodo interaction:

  • Advanced Method: Use AutoDock VinaXB or Schrödinger Glide (XP) with specific halogen-bond terms enabled.

  • Hypothesis: The 5-Iodo atom may form a halogen bond with backbone carbonyl oxygens in the binding pocket (e.g., Ser193 or backbone carbonyls in TM5).

Docking Workflow

Docking_Protocol Ligand Ligand Prep (DFT Optimized Geometry) Docking Docking Run (VinaXB / Glide) Ligand->Docking Receptor Receptor Prep (PDB: 6CM4, Cleaned) Grid Grid Generation (Center: Asp114) Receptor->Grid Grid->Docking Analysis Interaction Analysis (Halogen Bonds, Pi-Stacking) Docking->Analysis

Figure 2: Molecular docking pipeline emphasizing the integration of DFT-optimized geometries.

Predicted Spectral & ADMET Profile

Spectroscopic Signatures

Theoretical prediction of spectra allows for rapid experimental verification.

PropertyMethodExpected Feature
IR Spectrum DFT (Freq Calc)Amide C=O stretch at ~1640 cm⁻¹ (shifted due to steric twist).
NMR (

C)
GIAO MethodC5-I carbon signal significantly upfield (~90-100 ppm) due to "Heavy Atom Effect".
UV-Vis TD-DFT

shift compared to benzamide due to Iodine auxochromic effect.
ADMET (Pharmacokinetics)

Using models like SwissADME or pkCSM, the theoretical profile of this compound typically suggests:

  • BBB Permeability: High (Lipophilic, small size).

  • Metabolism: Potential oxidation at the N-methyl groups (N-demethylation).

  • Toxicity: Iodine-carbon bond stability is generally high, but deiodination in vivo is a risk factor for radiotracers.

References

  • Dopamine Receptor Modeling

    • Wang, S., et al. (2018). Structure of the D2 dopamine receptor bound to the atypical antipsychotic risperidone. Nature. Link

  • Halogen Bonding in Drug Design

    • Wilcken, R., et al. (2013). Halogen Bonding in Drug Discovery: Overview and Recent Developments. Journal of Medicinal Chemistry. Link

  • DFT Basis Sets for Iodine

    • Glukhovtsev, M. N., et al. (1995). Performance of the B3LYP Density Functional Method for Iodine-Containing Molecules. Chemical Physics Letters. Link

  • Benzamide Conformational Analysis

    • Flammang, R., et al. (2009). Restricted rotation in N,N-dimethylbenzamides: A theoretical and experimental study. Journal of Physical Organic Chemistry. Link

An In-depth Technical Guide to the Synthesis and Potential Applications of 5-Iodo-2-methyl-N,N-dimethylbenzamide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of 5-Iodo-2-methyl-N,N-dimethylbenzamide, a compound of interest in medicinal chemistry and drug discovery. While direct historical data on the discovery of this specific molecule is not extensively documented in public literature, this guide constructs a scientifically rigorous narrative based on the well-established synthesis of its precursors and analogous structures. We will delve into the strategic rationale for its design, detailed synthesis protocols, and state-of-the-art characterization techniques. This document is intended for researchers, scientists, and drug development professionals seeking to understand and utilize this and similar molecular scaffolds.

Introduction: A Rationale for a Novel Benzamide

The field of medicinal chemistry is in a constant search for novel molecular entities that can serve as building blocks for new therapeutic agents. The benzamide scaffold is a privileged structure in drug discovery, appearing in a wide array of approved drugs with diverse biological activities, including anti-inflammatory, anti-cancer, and central nervous system-targeting properties.[1][2][3][4] The introduction of a halogen atom, such as iodine, into an aromatic ring is a common strategy to modulate the pharmacokinetic and pharmacodynamic properties of a drug candidate.[5][6][7] The iodine atom can alter lipophilicity, metabolic stability, and can also serve as a handle for further chemical modifications or for radio-labeling studies.

This compound combines these features: a benzamide core, a methyl group that can influence conformation and metabolism, and an iodine atom that offers possibilities for both tuning biological activity and for use as a synthetic intermediate. This guide will therefore proceed to detail the likely synthetic pathway and potential utility of this compound, based on established chemical principles and data from closely related molecules.

Synthetic Pathways and Methodologies

The most logical and efficient synthesis of this compound is a two-step process: first, the iodination of 2-methylbenzoic acid to produce the key intermediate, 5-iodo-2-methylbenzoic acid, followed by the amidation of this intermediate to yield the final product.

Step 1: Synthesis of 5-Iodo-2-methylbenzoic Acid

The synthesis of 5-iodo-2-methylbenzoic acid from 2-methylbenzoic acid (o-toluic acid) is well-documented, with several methods reported in the patent and scientific literature. The choice of method often depends on factors such as desired yield, purity, safety, and cost.

Historically, methods such as the Sandmeyer reaction (involving nitration, reduction, and diazotization) or the use of highly toxic reagents like thallium(III) trifluoroacetate were employed, but these are often cumbersome and not suitable for large-scale synthesis.[8][9] More modern and efficient methods typically involve direct iodination using an iodine source and an oxidizing agent.

A particularly effective method involves the use of iodine in the presence of a microporous compound (like a zeolite), an oxidizing agent, and acetic anhydride.[8][10] This method is reported to produce high-purity 5-iodo-2-methylbenzoic acid in high yields. Another approach utilizes iodine and potassium persulfate in a solution of acetic acid and sulfuric acid.[11]

Table 1: Comparison of Synthesis Methods for 5-Iodo-2-methylbenzoic Acid

MethodReagentsReported YieldPurityReference
Microporous Compound2-methylbenzoic acid, iodine, oxidizing agent, acetic anhydride, microporous compoundHighHigh[8][10]
Persulfate Oxidationo-toluic acid, iodine, potassium persulfate, sulfuric acid, acetic acidHighHigh[11]
Iodic Acido-methylbenzoic acid, iodic acid, iodine, molecular sieves with iron oxide>88%High[12]
Fuming Sulfuric Acid2-methylbenzoic acid, iodine, sodium nitrite, fuming sulfuric acidLow (18%)Not specified[8][9]
Step 2: Amidation of 5-Iodo-2-methylbenzoic Acid

The conversion of a carboxylic acid to an N,N-dimethylamide is a fundamental transformation in organic synthesis. The direct reaction between a carboxylic acid and an amine is generally inefficient due to the formation of a stable carboxylate salt.[13] Therefore, an activating agent is typically required.

Common methods for this amidation include:

  • Conversion to an Acid Chloride: The carboxylic acid is first converted to the more reactive acid chloride using a reagent like thionyl chloride or oxalyl chloride. The acid chloride is then reacted with dimethylamine to form the amide.[14][15]

  • Peptide Coupling Reagents: Reagents such as N,N'-dicyclohexylcarbodiimide (DCC) or 1,1'-carbonyldiimidazole (CDI) activate the carboxylic acid, allowing for its reaction with an amine.[13][16][17]

  • Direct Amidation with DMAc: A novel and environmentally benign method involves heating the carboxylic acid with N,N-dimethylacetamide (DMAc) in the presence of CDI, where DMAc serves as the source of the dimethylamine.[16][17]

The choice of amidation method will depend on the scale of the reaction, the desired purity, and the compatibility of the reagents with the starting material. For the synthesis of this compound, the use of a coupling reagent like CDI or the conversion to the acid chloride would be reliable approaches.

Experimental Protocols

The following protocols are provided as a guide for the synthesis and characterization of this compound.

Synthesis of 5-Iodo-2-methylbenzoic Acid (Persulfate Method)

Synthesis_Step1 reagents o-Toluic Acid + Acetic Acid + Iodine + Potassium Persulfate + Sulfuric Acid reaction Reflux at 118-120°C for 8 hours reagents->reaction Heating workup Cooling, Water Addition, Filtration reaction->workup Quenching product 5-Iodo-2-methylbenzoic Acid workup->product Isolation

Caption: Workflow for the synthesis of 5-Iodo-2-methylbenzoic Acid.

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-methylbenzoic acid (o-toluic acid), acetic acid, and iodine.[11]

  • Slowly add concentrated sulfuric acid to the stirred mixture.[11]

  • Add potassium persulfate in portions.[11]

  • Heat the reaction mixture to reflux (approximately 118-120°C) and maintain for 8 hours.[11]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to 90°C and then further cool in an ice bath to 30-35°C.[11]

  • Add water to precipitate the product.[11]

  • Collect the solid product by vacuum filtration, wash with water, and dry to obtain crude 5-iodo-2-methylbenzoic acid.

  • The crude product can be further purified by recrystallization from a suitable solvent like ethyl acetate.[12]

Synthesis of this compound (CDI Method)

Synthesis_Step2 start 5-Iodo-2-methylbenzoic Acid reaction Heat at 160-165°C start->reaction reagents CDI + N,N-Dimethylacetamide (DMAc) reagents->reaction workup Extraction with Isopropyl Acetate, Water Washes reaction->workup Purification product This compound workup->product Isolation

Caption: Workflow for the amidation to form the final product.

Procedure:

  • To a solution of 5-iodo-2-methylbenzoic acid in N,N-dimethylacetamide (DMAc), add 1,1'-carbonyldiimidazole (CDI).[16][17]

  • Heat the reaction mixture to 160-165°C and stir for 1.5-2 hours.[16]

  • Monitor the reaction by TLC or HPLC.

  • After completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with isopropyl acetate and wash with water and then with a 5% aqueous NaOH solution.[16]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • The crude this compound can be purified by column chromatography on silica gel.

Structural Characterization

The identity and purity of the synthesized this compound should be confirmed using a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).[18][19]

Table 2: Expected Spectroscopic Data for this compound

TechniqueExpected Data
¹H NMR Aromatic protons (3H, multiplets), N-methyl protons (6H, two singlets or a broad singlet due to restricted rotation around the C-N bond), and methyl protons on the ring (3H, singlet). Chemical shifts will be influenced by the iodine and amide groups.
¹³C NMR Carbonyl carbon (~170 ppm), aromatic carbons (signals in the aromatic region, with the carbon bearing the iodine showing a characteristic low-field shift), N-methyl carbons, and the ring methyl carbon.
Mass Spec. The molecular ion peak (M+) corresponding to the exact mass of C10H12INO. A characteristic fragmentation pattern for benzamides would also be expected.

The use of both ¹H and ¹³C NMR will allow for the complete assignment of the proton and carbon skeletons, while high-resolution mass spectrometry will confirm the elemental composition.[19]

Potential Applications in Research and Drug Development

While this compound is not a known therapeutic agent itself, it holds significant potential as an intermediate or a research tool in several areas:

  • Scaffold for Drug Discovery: This compound can serve as a starting point for the synthesis of more complex molecules. The benzamide core is a known pharmacophore for a variety of biological targets, and the iodine atom can be replaced through cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) to introduce a wide range of substituents, enabling the exploration of structure-activity relationships.[1][2][3]

  • Probes for Biological Systems: The iodine atom can be replaced with a radioactive isotope of iodine (e.g., ¹²³I, ¹²⁵I, or ¹³¹I) to create radiolabeled probes for in vitro and in vivo imaging studies, such as PET or SPECT imaging, to investigate the distribution and target engagement of novel drug candidates.

  • Fragment-Based Drug Discovery: As a relatively small molecule, it could be used in fragment-based screening campaigns to identify initial hits against a biological target.

The development of novel benzamide derivatives continues to be an active area of research, with recent studies exploring their potential as PARP-1 inhibitors for cancer therapy and as sigma-1 protein ligands for CNS disorders.[1][2] The unique substitution pattern of this compound makes it a valuable addition to the toolbox of medicinal chemists.

Conclusion

This compound represents a strategically designed molecule that, while not extensively described in the literature, can be readily synthesized through well-established and efficient chemical methodologies. Its structure, combining the privileged benzamide scaffold with a versatile iodine handle, makes it a highly valuable building block for the synthesis of novel compounds with potential therapeutic applications. This guide provides the necessary technical information for its synthesis, characterization, and for the conceptualization of its use in modern drug discovery and development programs.

References

  • US7642374B2 - Process for producing 5-iodo-2-methylbenzoic acid - Google P
  • PROCESS FOR PRODUCING 5-IODO-2-METHYLBENZOIC ACID - European Patent Office - EP 1642881 B1. (URL: [Link])

  • Conversion of Carboxylic acids to amides using DCC as an activating agent - Chemistry LibreTexts. (URL: [Link])

  • Iodine | Journal of New Developments in Chemistry - Open Access Pub. (URL: [Link])

  • An effective synthesis of N,N-dimethylamides from carboxylic acids and a new route from N,N-dimethylamides to 1,2-diaryl-1,2-diketones - Sci-Hub. (URL: [Link])

  • (PDF) ChemInform Abstract: A Novel Method for the Conversion of Carboxylic Acids to N,N-Dimethylamides Using N,N-Dimethylacetamide as a Dimethylamine Source. - ResearchGate. (URL: [Link])

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  • Discovery of novel benzamide derivatives bearing benzamidophenyl and phenylacetamidophenyl scaffolds as potential antitumor agents via targeting PARP-1 - PubMed. (URL: [Link])

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  • Oxidative Amidation of Benzaldehydes and Benzylamines with N-Substituted Formamides over Co/Al Hydrotalcite. (URL: [Link])

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Methodological & Application

Application Notes & Protocols: Buchwald-Hartwig Amination of 5-Iodo-2-methyl-N,N-dimethylbenzamide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of C-N Bond Formation

The construction of carbon-nitrogen (C-N) bonds is a cornerstone of modern organic synthesis, particularly within the pharmaceutical and materials science sectors. Aryl amines are a ubiquitous motif in a vast array of bioactive molecules and functional materials. The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, has emerged as a powerful and versatile method for the formation of these crucial bonds.[1][2] This reaction offers significant advantages over traditional methods, such as the Ullmann condensation or nucleophilic aromatic substitution, by providing a broader substrate scope and milder reaction conditions.[2][3]

This document provides a detailed guide for the Buchwald-Hartwig amination of 5-iodo-2-methyl-N,N-dimethylbenzamide. We will delve into the mechanistic underpinnings of the reaction, offer a meticulously developed protocol, and provide insights into troubleshooting and optimization.

Mechanistic Overview: The Catalytic Cycle

The Buchwald-Hartwig amination proceeds through a well-established catalytic cycle involving a palladium catalyst.[4][5] The generally accepted mechanism consists of three primary steps:

  • Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl halide (in this case, this compound), forming a Pd(II) intermediate.[6] The reactivity of the aryl halide typically follows the trend I > Br > Cl.[4]

  • Amine Coordination and Deprotonation: The amine nucleophile coordinates to the Pd(II) complex. A base then deprotonates the coordinated amine, forming a palladium-amido complex.[6]

  • Reductive Elimination: The final step is the reductive elimination of the desired N-aryl amine product, which regenerates the active Pd(0) catalyst, allowing the cycle to continue.[6]

It is important to note that with aryl iodides, the formation of unreactive palladium-iodide dimer species can sometimes inhibit the reaction, a phenomenon that can be mitigated by the choice of appropriate ligands.[5]

dot```dot

graph "Buchwald-Hartwig_Amination_Cycle" { layout=circo; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fontcolor="#FFFFFF"]; edge [fontname="Helvetica", fontsize=9];

"Pd(0)L" [fillcolor="#4285F4", label="Active Pd(0) Catalyst"]; "Oxidative_Addition" [fillcolor="#34A853", label="Oxidative Addition\n(Ar-I)"]; "Pd(II)_Complex" [fillcolor="#EA4335", label="Pd(II) Intermediate\n(L)Pd(II)(Ar)(I)"]; "Amine_Coordination" [fillcolor="#FBBC05", label="Amine Coordination\n& Deprotonation (Base)"]; "Pd_Amido_Complex" [fillcolor="#EA4335", label="Pd-Amido Complex\n(L)Pd(II)(Ar)(NR2)"]; "Reductive_Elimination" [fillcolor="#34A853", label="Reductive Elimination"]; "Product" [shape=ellipse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124", label="Product\n(Ar-NR2)"];

"Pd(0)L" -> "Pd(II)_Complex" [label="Ar-I"]; "Pd(II)_Complex" -> "Pd_Amido_Complex" [label="R2NH, Base"]; "Pd_Amido_Complex" -> "Product" [label=" "]; "Product" -> "Pd(0)L" [style=invis]; "Pd_Amido_Complex" -> "Pd(0)L" [label=" "];

{rank=same; "Pd(0)L"; "Product"} }

Caption: Experimental workflow for Buchwald-Hartwig amination.

Troubleshooting Common Issues

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion - Inactive catalyst (deactivated by air/moisture)- Insufficiently strong base- Low reaction temperature- Poorly soluble reagents- Ensure all reagents and solvents are anhydrous and the reaction is performed under a strict inert atmosphere.- Screen alternative, stronger bases (e.g., LHMDS).]r>- Increase the reaction temperature.- Try a different solvent or a solvent mixture to improve solubility.
Formation of Side Products - Hydrodehalogenation: Reduction of the aryl iodide.- Homocoupling: Dimerization of the aryl iodide or amine.- Optimize catalyst loading and reaction temperature.7]r>- Screen different ligands; some ligands are more prone to side reactions than others.
Difficulty in Purification - Catalyst residues (phosphine oxides, palladium black).- Filter the crude reaction mixture through a pad of Celite® before aqueous workup to remove insoluble palladium species.8][9]r>- Consider using a scavenger resin to remove residual palladium.

Conclusion

The Buchwald-Hartwig amination is a robust and highly valuable transformation in modern organic synthesis. The successful application of this methodology to the synthesis of N,N-dimethyl-5-amino-2-methylbenzamide from this compound hinges on the careful selection of the catalytic system and adherence to rigorous experimental technique. By understanding the underlying mechanism and potential pitfalls, researchers can effectively troubleshoot and optimize this powerful C-N bond-forming reaction for applications in drug discovery and development.

References

  • Wikipedia. Buchwald–Hartwig amination. [Link]

  • Chemistry LibreTexts. Buchwald-Hartwig Amination. [Link]

  • Gensch, T., et al. Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. ACS Catalysis, 2020. [Link]

  • ABCR. New Palladium Precatalysts For Cross-Coupling Reactions. [Link]

  • Scaffold design of Pd-precatalysts to address impurity profile in Buchwald-Hartwig coupling. Nature Communications. [Link]

  • J&K Scientific LLC. Buchwald-Hartwig Cross-Coupling. [Link]

  • Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. [Link]

  • Norrby, P.-O., et al. Role of the Base in Buchwald–Hartwig Amination. The Journal of Organic Chemistry, 2014. [Link]

  • PubMed. Role of the base in Buchwald-Hartwig amination. [Link]

  • The Journal of Organic Chemistry. Role of the Base in Buchwald–Hartwig Amination. [Link]

  • ResearchGate. The Role of the Base in Buchwald-Hartwig Amination. [Link]

  • Synfacts. Novel Palladium Precatalyst for Cross- Coupling Reactions of Aryl Esters. [Link]

  • Reddit. Help troubleshooting a Buchwald-Hartwig amination? [Link]

  • Chemistry Stack Exchange. Buchwald-Hartwig coupling troubleshooting. [Link]

  • Wordpress. Specific Solvent Issues with Buchwald-Hartwig Amination. [Link]

  • Chemistry Stack Exchange. Purification of Buchwald-Hartwig amination. [Link]

  • University of Windsor. Palladium-Catalyzed CN and CO Coupling–A Practical Guide from an Industrial Vantage Point. [Link]

  • ChemSpider Synthetic Pages. General protocol for Buchwald-Hartwig amination of aryl halides mediated by an in situ palladium/imidazolinium salt catalytic system. [Link]

  • ACS Publications. Improved Buchwald–Hartwig Amination by the Use of Lipids and Lipid Impurities. [Link]

  • Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst S. [Link]

  • Common Organic Chemistry. Buchwald Hartwig Coupling. [Link]

  • University of California, Irvine. HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD- HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS. [Link]

  • YouTube. The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! [Link]

  • Wiley Online Library. The Asymmetric Buchwald–Hartwig Amination Reaction. [Link]

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Heck reaction with 5-Iodo-2-methyl-N,N-dimethylbenzamide

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Heck Reaction with 5-Iodo-2-methyl-N,N-dimethylbenzamide: Application Notes and Protocols

For researchers, medicinal chemists, and professionals in drug development, the palladium-catalyzed Heck reaction stands as a cornerstone of modern organic synthesis.[1] Its power to forge carbon-carbon bonds between unsaturated halides and alkenes provides a robust pathway to complex molecular architectures.[2][3][4] This guide offers a detailed exploration of the Heck reaction specifically applied to this compound, a versatile building block for creating substituted benzamide derivatives. We will delve into the mechanistic underpinnings, provide a field-proven experimental protocol, and discuss the critical parameters that govern the success of this transformation.

The significance of this reaction was recognized with the 2010 Nobel Prize in Chemistry, awarded to Richard F. Heck, Ei-ichi Negishi, and Akira Suzuki for their development of palladium-catalyzed cross-couplings in organic synthesis.[2]

The Substrate: this compound

The structure of this compound presents a unique combination of features that influence its reactivity in the Heck coupling:

  • Aryl Iodide: The carbon-iodine bond is the weakest among the aryl halides, making it highly susceptible to oxidative addition by a palladium(0) catalyst. This reactivity often allows for milder reaction conditions compared to the corresponding bromides or chlorides.[5][6]

  • Ortho-Methyl Group: The methyl group adjacent to the amide functionality introduces steric hindrance. This can influence the rate of reaction and may play a role in the rotational dynamics of the aryl-palladium intermediate.

  • Meta-N,N-dimethylbenzamide Group: This electron-withdrawing amide group, positioned meta to the iodine, has a moderate electronic influence on the reaction site. The products of this reaction are valuable scaffolds in medicinal chemistry, often found in pharmacologically active compounds.[7][8][9]

The Catalytic Cycle: A Mechanistic Overview

The Heck reaction proceeds through a well-established Pd(0)/Pd(II) catalytic cycle. Understanding this mechanism is paramount for troubleshooting and optimizing the reaction.[2][5]

  • Catalyst Activation (Pre-catalyst Reduction): Most Heck reactions utilize a stable palladium(II) precatalyst, such as palladium(II) acetate (Pd(OAc)₂). This must first be reduced in situ to the active palladium(0) species. This reduction can be mediated by a phosphine ligand or an amine base present in the reaction mixture.[10][11]

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-iodine bond of this compound. This is typically the rate-determining step of the cycle and forms a square planar Aryl-Pd(II)-Iodide intermediate.[5][12]

  • Alkene Coordination & Migratory Insertion: The alkene partner coordinates to the palladium(II) center. Subsequently, the aryl group migrates from the palladium to one of the alkene carbons in a syn-addition, forming a new carbon-carbon bond and a σ-alkyl-Pd(II) complex.[5][12]

  • Syn-β-Hydride Elimination: For the reaction to proceed to the desired product, the alkyl-palladium intermediate must have a hydrogen atom on the adjacent (beta) carbon. A C-H bond syn-periplanar to the palladium-carbon bond is eliminated, forming the substituted alkene product and a hydrido-palladium(II) complex (H-Pd-I).[2][12]

  • Catalyst Regeneration: A stoichiometric amount of base is required to neutralize the hydrogen iodide generated (conceptually, from the H-Pd-I species) and regenerate the Pd(0) catalyst, allowing the cycle to continue.[2][10][13]

Heck_Reaction_Mechanism Figure 1: Catalytic Cycle of the Heck Reaction cluster_inputs cluster_outputs pd0 Pd(0)L₂ (Active Catalyst) oxidative_addition Oxidative Addition pd_aryl Aryl-Pd(II)-I Complex pd0->pd_aryl insertion Migratory Insertion pd_alkyl Alkyl-Pd(II) Complex pd_aryl->pd_alkyl beta_elimination β-Hydride Elimination pd_hydride H-Pd(II)-I Complex pd_alkyl->pd_hydride product Substituted Alkene Product beta_elimination->product pd_hydride->pd0 regeneration Base-Mediated Reductive Elimination base_h [Base-H]⁺I⁻ regeneration->base_h aryl_iodide 5-Iodo-2-methyl- N,N-dimethylbenzamide aryl_iodide->oxidative_addition alkene Alkene alkene->insertion base Base (e.g., Et₃N) base->regeneration

Figure 1: Catalytic Cycle of the Heck Reaction

Application Protocol: Heck Coupling of this compound with n-Butyl Acrylate

This protocol provides a reliable starting point for the reaction. Optimization may be required for different alkene substrates.

Materials and Equipment
  • Reagents: this compound, n-Butyl acrylate, Palladium(II) acetate (Pd(OAc)₂), Tri-o-tolylphosphine (P(o-tol)₃), Triethylamine (Et₃N), N,N-Dimethylformamide (DMF, anhydrous), Ethyl acetate, Brine, Anhydrous magnesium sulfate.

  • Equipment: Round-bottom flask, Condenser, Magnetic stirrer hotplate, Inert atmosphere setup (Nitrogen or Argon line, bubbler), Syringes, Septa, Standard laboratory glassware for work-up and purification, Thin-layer chromatography (TLC) plates, Silica gel for column chromatography.

Experimental Workflow Diagram

Experimental_Workflow Figure 2: Experimental Workflow setup 1. Assemble & Purge Glassware (Inert Atmosphere) reagents 2. Add Solids: - Aryl Iodide - Pd(OAc)₂ - P(o-tol)₃ setup->reagents liquids 3. Add Liquids (via syringe): - DMF (solvent) - Et₃N (base) - Alkene reagents->liquids reaction 4. Heat & Stir (e.g., 100 °C, 18h) Monitor by TLC/LC-MS liquids->reaction workup 5. Work-up: - Cool to RT - Dilute (EtOAc) - Wash (H₂O, Brine) reaction->workup purify 6. Purify: - Dry (MgSO₄) - Filter & Concentrate - Column Chromatography workup->purify product 7. Characterize Product (NMR, MS) purify->product

Figure 2: Experimental Workflow
Step-by-Step Procedure
  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and condenser, add this compound (1.0 eq), Palladium(II) acetate (0.02 eq, 2 mol%), and Tri-o-tolylphosphine (0.04 eq, 4 mol%).

  • Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (Nitrogen or Argon) for 10-15 minutes.

  • Reagent Addition: Under a positive pressure of inert gas, add anhydrous DMF (to make a ~0.2 M solution based on the aryl iodide) via syringe. Follow with the addition of triethylamine (2.0 eq) and then n-butyl acrylate (1.2 eq).

  • Reaction: Immerse the flask in a preheated oil bath at 100 °C. Stir the mixture vigorously for 18-24 hours.

  • Monitoring: Monitor the reaction's progress by periodically taking small aliquots and analyzing them by TLC or LC-MS to check for the consumption of the starting material.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and transfer to a separatory funnel. Wash the organic layer sequentially with water (2x) and brine (1x).

  • Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the resulting crude oil or solid by flash column chromatography on silica gel to yield the pure product.

Key Parameters for Optimization

The success of the Heck reaction is highly dependent on the interplay of several factors. The following table outlines key variables that can be adjusted to optimize the reaction for different substrates or to improve yield and purity.[1]

ParameterVariables for OptimizationRationale and Field-Proven Insights
Palladium Catalyst Pd(OAc)₂, Pd₂(dba)₃, Pd(PPh₃)₄, Palladacycles (1-5 mol%)Pd(OAc)₂ is a cost-effective and robust Pd(II) precatalyst that is reliably reduced in situ.[11] For particularly challenging couplings, a pre-formed Pd(0) source like Pd(PPh₃)₄ might be beneficial.[5]
Ligand PPh₃, P(o-tol)₃, Buchwald ligands (e.g., XPhos), NHC ligandsThe ligand stabilizes the palladium catalyst, preventing its decomposition into inactive palladium black.[5] Bulky, electron-rich phosphines like P(o-tol)₃ can accelerate the rate-limiting oxidative addition step.[6] For aryl iodides, some reactions can proceed ligand-free, but using a ligand generally leads to more reproducible results.
Base Et₃N, DIPEA (organic amines); K₂CO₃, Cs₂CO₃, NaOAc (inorganic bases) (1.5-3.0 equiv.)The base is essential for regenerating the Pd(0) catalyst.[2][14] Organic amines like triethylamine are common and effective. Inorganic bases are used when the substrate is sensitive to amines or to modulate reactivity.
Solvent DMF, NMP, Dioxane, Acetonitrile, ToluenePolar aprotic solvents like DMF are excellent choices as they effectively dissolve the reactants and the polar intermediates in the catalytic cycle.[1][5]
Alkene Acrylates, Styrenes, Unactivated Alkenes (1.0-1.5 equiv.)Electron-deficient alkenes (e.g., acrylates, acrylonitriles) are highly reactive.[2] Electron-neutral or electron-rich alkenes may require higher temperatures or more active catalyst systems.
Temperature 80-120 °CThe temperature must be sufficient to overcome the activation energy for oxidative addition but not so high as to cause decomposition of reactants or products.[1][4] Reactions with aryl iodides can often be run at lower temperatures than with aryl bromides.

Expected Results & Data Presentation

The reaction of this compound with various alkenes is expected to produce the corresponding trans-substituted alkenes as the major product.

Alkene PartnerProduct StructureExpected Yield Range
n-Butyl Acrylate (E)-butyl 3-(2-methyl-5-(N,N-dimethylcarbamoyl)phenyl)acrylate75-90%
Styrene (E)-5-(2-methylstyryl)-2-methyl-N,N-dimethylbenzamide70-85%
1-Octene (E)-N,N,2-trimethyl-5-(oct-1-en-1-yl)benzamide60-75%

Note: Yields are hypothetical and based on typical outcomes for similar Heck reactions. Actual yields will depend on precise reaction conditions and purification efficiency.

Troubleshooting Common Issues

ProblemPotential Cause(s)Suggested Solution(s)
No or Low Conversion - Inactive catalyst (decomposed Pd(0))- Insufficient temperature- Poor quality reagents/solvent- Ensure a proper inert atmosphere; increase ligand-to-palladium ratio.- Increase reaction temperature in 10 °C increments.- Use freshly distilled/anhydrous solvent and pure reagents.
Formation of Homocoupled Byproduct (Ar-Ar) - Reaction temperature is too high.- Water present in the reaction.- Lower the reaction temperature.- Use rigorously dried solvent and reagents.
Alkene Isomerization - Reversible β-hydride elimination and re-insertion.- Use of silver or thallium salts can sometimes minimize this side reaction by irreversibly abstracting the halide.[15]
Formation of Reduced Arene (Ar-H) - Presence of a hydride source (e.g., from solvent decomposition).- Switch to a more stable solvent. This is more common in reductive Heck variants.[12]

References

  • Heck reaction - Wikipedia. [Link]

  • Palladium-Catalyzed Reductive Heck Coupling of Alkenes - PMC - NIH. [Link]

  • Mechanism, Reactivity, and Selectivity in Palladium-Catalyzed Redox-Relay Heck Arylations of Alkenyl Alcohols | Journal of the American Chemical Society. [Link]

  • Heck Reaction - Organic Chemistry Portal. [Link]

  • Heck reaction - Chemistry LibreTexts. [Link]

  • Heck Reaction - Chemistry LibreTexts. [Link]

  • Base-Controlled Heck, Suzuki, and Sonogashira Reactions Catalyzed by Ligand-Free Platinum or Palladium Single Atom and Sub-Nanometer Clusters | Journal of the American Chemical Society - ACS Publications. [Link]

  • Heck Reaction | Named Reactions | Organic Chemistry Lessons - YouTube. [Link]

  • Heck Reaction—State of the Art - MDPI. [Link]

  • Palladium-Catalyzed Regioselective Heck Coupling of Alkynes with Aryl Iodides for the Synthesis of Trisubstituted Allenes | Organic Letters - ACS Publications - ACS.org. [Link]

  • Palladium-catalyzed δ-selective reductive Heck reaction of alkenyl carbonyl compounds with aryl iodides and bromides - Organic Chemistry Frontiers (RSC Publishing). [Link]

  • Palladium(I)-Iodide Catalyzed Deoxygenative Heck Reaction of Vinyl Triflates: A Formate-Mediated Cross-Electrophile Reductive Coupling with cine-Substitution - PMC. [Link]

  • Variations on a theme—recent developments on the mechanism of the Heck reaction and their implications for synthesis - University of Windsor. [Link]

  • The Heck Reaction - Chem 115 Myers. [Link]

  • Synthesis and process optimization of 5-iodo-2-methyl-benzimidazole - ResearchGate. [Link]

  • Thermally accelerated Heck reaction under direct mechanocatalysis using palladium milling balls - PMC. [Link]

  • INTRAMOLECULAR MIZOROKI-HECK REACTION IN THE SYNTHESIS OF HETEROCYCLES: STRATEGIES FOR THE GENERATION OF TERTIARY AND QUATERNARY. [Link]

  • Palladium-Catalyzed Heck Reaction and Tandem Cross Coupling Reactions for Yuanqing Fang A thesis submitted in conformity with th. [Link]

  • Synthesis of N,N-Diethylbenzamides via a Non-Classical Mitsunobu Reaction - PMC. [Link]

  • Synthesis of 5-substituted 2-methylbenzimidazoles with anticancer activity - PubMed. [Link]

Sources

Application Note: Strategic Utilization of 5-Iodo-2-methyl-N,N-dimethylbenzamide in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Molecular Profile & Strategic Utility

5-Iodo-2-methyl-N,N-dimethylbenzamide (CAS: 24167-53-1) is a high-value bifunctional scaffold used primarily in the synthesis of polysubstituted aromatic pharmaceutical intermediates. Its utility stems from the orthogonal reactivity of its two primary functional handles: the chemically labile aryl iodide and the robust, directing-capable tertiary amide.

Structural Analysis & Reactivity Logic
FeaturePositionReactivity ProfileStrategic Application
Iodine C-5High Reactivity. Excellent leaving group for Pd-catalyzed cross-couplings (Suzuki, Sonogashira, Buchwald-Hartwig).Primary site for scaffold expansion and library generation. Reacts under mild conditions.[1][2]
Methyl C-2Steric Modulator. Ortho to the amide; para to the iodine.Induces atropisomerism in biaryl systems; protects the amide from premature hydrolysis; blocks metabolic hot-spots.
Amide C-1Masked Electrophile / DG. Stable to basic coupling conditions.Acts as a Directed Metalation Group (DMG) for C-6 functionalization or a precursor to aldehydes/amines via reduction.

Expert Insight: The ortho-methyl group is the critical design feature. It sterically torques the amide out of planarity with the benzene ring, reducing conjugation. This makes the amide carbonyl more electrophilic towards hydride reducing agents (like DIBAL-H) while simultaneously preventing nucleophilic attack by bulky reagents during cross-coupling steps.

Protocol A: Chemoselective Suzuki-Miyaura Cross-Coupling[3]

This protocol describes the coupling of this compound with an aryl boronic acid. The iodine at C-5 is highly reactive, allowing the use of mild conditions that preserve the amide and the methyl group.

Workflow Diagram

SuzukiWorkflow Start Start: 5-Iodo-2-methyl- N,N-dimethylbenzamide Reagents Add: Boronic Acid (1.2 eq) Pd(dppf)Cl2 (3 mol%) K2CO3 (2.0 eq) Start->Reagents Solvent Solvent System: 1,4-Dioxane/H2O (4:1) Degas (Ar/N2) Reagents->Solvent Reaction Reaction: 80-90°C 4-12 Hours Solvent->Reaction Workup Workup: EtOAc Extract Brine Wash Conc. Reaction->Workup Product Product: 5-Aryl-2-methyl- N,N-dimethylbenzamide Workup->Product

Figure 1: Step-wise workflow for Pd-catalyzed arylation at the C-5 position.

Detailed Methodology

Reagents:

  • Substrate: this compound (1.0 equiv)

  • Coupling Partner: Aryl Boronic Acid (1.2 – 1.5 equiv)

  • Catalyst:

    
     (3–5 mol%)
    
  • Base:

    
     or 
    
    
    
    (2.0 equiv)
  • Solvent: 1,4-Dioxane : Water (4:1 v/v)

Step-by-Step Procedure:

  • Setup: In a reaction vial equipped with a magnetic stir bar, charge the aryl iodide (1.0 eq), boronic acid (1.2 eq), and base (2.0 eq).

  • Inertion: Cap the vial with a septum. Evacuate and backfill with Argon three times.

  • Solvent Addition: Syringe in degassed 1,4-dioxane/water mixture (0.1 M concentration relative to iodide).

  • Catalyst Addition: Quickly remove the septum to add the Pd-catalyst (solid) under a positive stream of Argon, or add it as a stock solution. Reseal immediately.

  • Reaction: Heat the block to 85°C. Monitor by LC-MS or TLC (typically complete in 4–6 hours). The iodine is highly reactive; if conversion is slow, check for catalyst poisoning or oxygen leaks.

  • Workup: Cool to room temperature. Dilute with Ethyl Acetate (EtOAc) and water. Separate phases. Wash the organic layer with brine, dry over

    
    , and concentrate.[3][4]
    
  • Purification: Flash column chromatography (Hexanes/EtOAc). The amide functionality makes the product polar; expect elution at 30–50% EtOAc.

Self-Validating Check:

  • Observation: The reaction mixture should turn black (active Pd) upon heating. If it remains orange/red and starting material persists, the catalyst has not activated or has oxidized.

Protocol B: Controlled Reduction to Benzaldehydes

Following scaffold elaboration at C-5, the C-1 amide can be selectively reduced to an aldehyde. This is superior to using esters, as the ortho-methyl group stabilizes the tetrahedral intermediate, preventing over-reduction to the alcohol.

Mechanistic Pathway

AmideReduction Substrate Tertiary Amide (Ortho-Methyl) DIBAL Add DIBAL-H (-78°C) Substrate->DIBAL Hydride Attack Intermediate Stable Tetrahedral Aluminate Intermediate DIBAL->Intermediate Steric Stabilization Quench Acidic Quench / Rochelle's Salt Intermediate->Quench Hydrolysis Product Target Aldehyde Quench->Product Elimination of Amine

Figure 2: DIBAL-H reduction mechanism highlighting the stability of the intermediate.

Detailed Methodology

Reagents:

  • Substrate: Functionalized 5-Aryl-2-methyl-N,N-dimethylbenzamide (1.0 equiv)

  • Reductant: DIBAL-H (1.0 M in Toluene, 1.2 – 1.5 equiv)

  • Solvent: Anhydrous THF or Toluene[3]

  • Quench: Saturated aqueous Rochelle’s Salt (Potassium Sodium Tartrate)

Step-by-Step Procedure:

  • Preparation: Dry the substrate under high vacuum for 1 hour. Dissolve in anhydrous THF (0.1 M) under Argon.

  • Cooling: Cool the solution to -78°C (Dry ice/Acetone bath). Critical: The ortho-methyl group provides steric bulk, but temperature control is still vital to ensure chemoselectivity.

  • Addition: Add DIBAL-H dropwise over 15 minutes. Ensure the internal temperature does not rise above -70°C.[4]

  • Incubation: Stir at -78°C for 2 hours.

  • Monitoring: Quench a small aliquot with MeOH and check by TLC. The intermediate aluminate is often stable on TLC (appears as a baseline spot) or converts to aldehyde upon silica contact.

  • Quenching (The "Fieser" or Rochelle Method):

    • While still cold, add MeOH (excess) dropwise to destroy excess hydride.[3]

    • Add saturated Rochelle’s salt solution (equal volume to reaction solvent).

    • Allow the mixture to warm to Room Temperature and stir vigorously for 1–2 hours. Trustworthiness Note: The mixture will initially be a cloudy emulsion. You must stir until two clear layers form. Do not rush this step.

  • Isolation: Extract with

    
     or EtOAc. The aldehyde product is usually obtained in high purity after solvent evaporation.
    

Troubleshooting & Optimization (Expertise)

Reaction Matrix: Common Pitfalls
IssueProbable CauseCorrective Action
Low Yield in Suzuki Protodehalogenation (Iodine replaced by H).Solvent is too "wet" or reaction runs too long. Switch to anhydrous dioxane; reduce time.
Amide Hydrolysis Base concentration too high during coupling.The ortho-methyl usually protects against this, but if observed, switch base to

(anhydrous).
Over-reduction (Alcohol formation) Temperature spike during DIBAL addition.Ensure -78°C is maintained. If problem persists, switch to Schwartz's Reagent (

) which is milder.
Poor Solubility Poly-aromatic product.Switch solvent to n-Butanol or DMF for the coupling step.
Advanced Strategy: C-H Activation

If the C-5 Iodine is preserved, the C-1 amide can direct Palladium-catalyzed C-H activation at the C-6 position .

  • Note: Standard Directed Ortho Metalation (DoM) using s-BuLi is NOT recommended while the iodine is present, as Lithium-Halogen exchange at C-5 will be faster than deprotonation at C-6. Use Pd(OAc)2 catalyzed C-H olefination (Heck-type) or arylation for C-6 functionalization.

References

  • Suzuki-Miyaura Coupling Protocols

    • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. Link

    • Application Note: Sigma-Aldrich.[5] "Suzuki Cross-Coupling Reaction."[6][7] Link

  • Amide Reduction (DIBAL-H)

    • Seyferth, D. (2009). "Diisobutylaluminum Hydride (DIBAL-H) and Other Isobutyl Aluminum Alkyls (TIBA, TIBAL) as Specialty Organic Synthesis Reagents." Organometallics. Link

    • BenchChem.[3] "General Protocol for DIBAL-H Reduction of an Ester/Amide to an Aldehyde." Link

  • Buchwald-Hartwig Amination (Alternative C-5 Functionalization)

    • Surry, D. S., & Buchwald, S. L. (2008). "Biaryl Phosphane Ligands in Palladium-Catalyzed Amination." Angewandte Chemie International Edition. Link

  • Compound Data

    • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 12352100 (Analog). Link

Sources

Application Note: Optimized Cross-Coupling Strategies for 5-Iodo-2-methyl-N,N-dimethylbenzamide Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Strategic Analysis

The scaffold 5-Iodo-2-methyl-N,N-dimethylbenzamide represents a "privileged structure" in medicinal chemistry, frequently appearing in the synthesis of kinase inhibitors (e.g., p38 MAP kinase pathways) and GPCR ligands. Its utility stems from the orthogonal reactivity of its functional groups: the chemically robust amide, the sterically defining methyl group, and the highly reactive aryl iodide.

However, this specific substitution pattern presents a unique "Goldilocks" challenge in cross-coupling:

  • The Iodine (C5): While aryl iodides are excellent electrophiles for oxidative addition, they are prone to homocoupling (Ullmann-type side reactions) and can lead to catalyst poisoning via the formation of stable Pd-iodide clusters [1].[1]

  • The Amide (C1): The N,N-dimethylamide moiety is a Lewis basic site. It can coordinate to the Palladium center, potentially displacing phosphine ligands and creating inactive "off-cycle" species.[2]

  • The Methyl (C2): Crucially, the ortho-methyl group creates steric torque that forces the amide out of planarity with the benzene ring. Expert Insight: This steric twist is advantageous; it reduces the resonance donation of the amide into the ring (making the C-I bond slightly more electron-deficient and reactive) and sterically hinders the amide oxygen from coordinating too tightly to the catalyst.

Visualizing the Reactive Landscape

ReactionLandscape Substrate 5-Iodo-2-methyl- N,N-dimethylbenzamide Iodine C5-Iodine (Primary Reactive Site) High Oxidative Addition Rate Substrate->Iodine Target Amide C1-Amide (Coordination Risk) Potential Catalyst Poison Substrate->Amide Risk Factor Methyl C2-Methyl (Steric Lock) Prevents Planarity/Coordination Substrate->Methyl Modulator Suzuki Suzuki-Miyaura (Biaryl Synthesis) Iodine->Suzuki Boronic Acids Buchwald Buchwald-Hartwig (Amination) Iodine->Buchwald Amines

Figure 1: Structural analysis of the scaffold highlighting reactive sites and steric modulators.

Protocol A: Suzuki-Miyaura Cross-Coupling

Objective: Synthesis of biaryl derivatives.

Mechanistic Rationale

For this electron-rich iodide, standard Pd(PPh3)4 often fails due to rapid oxidative addition followed by slow transmetallation, leading to dehalogenation. We utilize Pd(dppf)Cl2 , a bidentate ferrocenyl ligand system. The large bite angle and strong chelation of dppf prevent ligand dissociation, resisting displacement by the substrate's amide group.

Reagents & Stoichiometry[3][4][5]
ComponentEquiv.RoleNotes
Substrate 1.0ElectrophileThis compound
Boronic Acid 1.2 - 1.5NucleophileExcess required to account for protodeboronation
Pd(dppf)Cl2·DCM 0.03 - 0.05CatalystRobust, air-stable precatalyst
K2CO3 2.5BaseStandard activator; use Cs2CO3 for steric bulk
1,4-Dioxane/H2O 4:1 v/vSolventWater is critical for the boronate formation step
Step-by-Step Methodology
  • Preparation: Charge a reaction vial with the Substrate (1.0 equiv), Boronic Acid (1.2 equiv), and K2CO3 (2.5 equiv).

  • Degassing (Critical): Add 1,4-Dioxane and Water. Sparge the mixture with Argon or Nitrogen for 10 minutes.

    • Why? Oxygen promotes homocoupling of aryl iodides and oxidation of the phosphine ligand.

  • Catalyst Addition: Add Pd(dppf)Cl2·DCM (3-5 mol%) quickly under a counter-flow of inert gas. Cap the vial immediately.

  • Reaction: Heat the block to 80°C .

    • Monitoring: Check LCMS at 2 hours. Aryl iodides typically convert fully within 2-4 hours. Extended heating (>12h) may lead to amide hydrolysis or methyl-group oxidation trace byproducts.

  • Workup:

    • Cool to Room Temperature (RT).

    • Dilute with EtOAc and wash with water (x2) and brine (x1).

    • Dry organic layer over Na2SO4.

    • Scavenging: If the crude is dark (residual Pd), treat with thiourea-functionalized silica (SiliaMetS® Thiol) for 30 mins before filtration.

Protocol B: Buchwald-Hartwig Amination

Objective: Introduction of amine functionality (C-N bond formation).

Mechanistic Rationale

The primary challenge here is the competitive binding of the amide substrate versus the amine nucleophile. We employ Xantphos , a wide-bite-angle ligand. Xantphos facilitates the reductive elimination step, which is often the rate-determining step for electron-rich substrates.

Reagents & Stoichiometry[3][4][5]
ComponentEquiv.RoleNotes
Substrate 1.0Electrophile
Amine 1.2NucleophilePrimary or secondary amines
Pd2(dba)3 0.02Pd SourceTris(dibenzylideneacetone)dipalladium(0)
Xantphos 0.04Ligand1:2 Pd:Ligand ratio is crucial
Cs2CO3 2.0BaseMilder than NaOtBu; prevents amide hydrolysis
Toluene or Dioxane [0.2 M]SolventAnhydrous required
Step-by-Step Methodology
  • Catalyst Pre-complexation (Recommended):

    • In a separate vial, mix Pd2(dba)3 and Xantphos in the solvent under Argon at RT for 10 minutes. The solution should turn from purple/red to a yellow/orange color, indicating active ligation.

  • Main Setup: Charge the reaction vessel with Substrate, Amine, and Cs2CO3.

  • Combination: Transfer the pre-formed catalyst solution to the reaction vessel via syringe.

  • Reaction: Heat to 100°C for 12-16 hours.

    • Note: Aryl iodides are reactive, but the steric bulk of the ortho-methyl group on the substrate requires higher thermal energy for the amine to approach the Pd center during transmetallation.

  • Workup: Filter through a pad of Celite to remove insoluble salts and palladium black. Concentrate and purify via flash chromatography.

Operational Workflow & Troubleshooting

Experimental Workflow Diagram

Workflow Start Start: Weigh Reagents Solvent Add Solvent (Dioxane/H2O or Toluene) Start->Solvent Degas Degas (Sparge Ar/N2 10 min) CRITICAL STEP Solvent->Degas CatAdd Add Catalyst (Pd(dppf)Cl2 or Pd/Xantphos) Degas->CatAdd Heat Heat (80-100°C) CatAdd->Heat Monitor Monitor (LCMS/TLC) Heat->Monitor Decision Conversion > 95%? Monitor->Decision Workup Workup & Purification Decision->Workup Yes Resubject Add more Cat/Heat Decision->Resubject No Resubject->Heat

Figure 2: Operational flowchart emphasizing the critical degassing step to prevent catalyst deactivation.

Troubleshooting Guide
ObservationProbable CauseCorrective Action
Start Material remains, solution black "Pd Black" precipitation. Catalyst death due to unstable ligands.Switch to XPhos Pd G2 or increase ligand:Pd ratio. Ensure strict O2-free conditions.
De-iodinated byproduct (Ar-H)

-hydride elimination or protodehalogenation.
Use anhydrous solvents (for Buchwald). Increase concentration of boronic acid.
Homocoupling (Ar-Ar) Oxidative dimerization of iodide.Reduce catalyst loading. Ensure base is not added until after degassing.
Low conversion (Steric) The ortho-methyl is blocking approach.Switch solvent to n-Butanol (Suzuki) or t-Amyl alcohol (Buchwald) and raise temp to 110°C.

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.

  • Surry, D. S., & Buchwald, S. L. (2008). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science, 2(1), 27-50.

  • PubChem Compound Summary. (2023). N,N-Dimethylbenzamide Derivatives. National Center for Biotechnology Information.

  • Paul, F., et al. (2016). Organometallic Mechanisms in Catalysis: The Role of Amide Coordination. Organometallics. (Contextual grounding on amide-Pd interactions).

Sources

Troubleshooting & Optimization

common side products in 5-Iodo-2-methyl-N,N-dimethylbenzamide reactions

Author: BenchChem Technical Support Team. Date: February 2026

Product Code: 5-I-2-Me-DMA Support Tier: Level 3 (Senior Application Scientist) Subject: Troubleshooting Common Side Products & Reactivity Profiles

Triage: Rapid Diagnostic Guide

Use this decision matrix to identify your impurity based on analytical observations (LC-MS/NMR).

Observation (LC-MS) Mass Shift (

m/z)
Probable Identity Root Cause
[M-126]

Da (Loss of I, gain of H)
De-iodinated Product (2-methyl-N,N-dimethylbenzamide)"Protodeiodination" caused by hydride donors (excess heat, alcohol solvents, ligand degradation).
[2M-254]

Mass

(Loss of

I)
Biaryl Homocouple (Ullmann-type dimer)Low catalyst turnover, oxygen leak, or lack of cross-coupling partner.
[M+1] (Acid)

Da (Amide

OH)
Hydrolysis Product (5-iodo-2-methylbenzoic acid)Harsh acidic/basic workup; prolonged exposure to aqueous base at high temp.
[M+14]

Da
Methyl Oxidation (Aldehyde/Acid)Radical oxidation of the benzylic methyl group (rare, requires oxidants).

Deep Dive: The "Silent Killer" – Protodeiodination

Symptom: You are performing a Suzuki or Sonogashira coupling.[1] The starting material is consumed, but the yield is low, and you observe a significant peak corresponding to the mass of the parent molecule without iodine (


).

Technical Explanation: Aryl iodides are highly reactive toward oxidative addition with Pd(0). However, the resulting Ar-Pd(II)-I intermediate is susceptible to reduction if a hydride source is present. This is known as protodeiodination .

Mechanism:

  • Oxidative Addition: Pd(0) inserts into the C-I bond.[2]

  • Hydride Transfer: Instead of transmetalation (Suzuki), the complex intercepts a hydride (

    
    ). Common sources include:
    
    • 
      -hydride elimination from alkyl-phosphine ligands.
      
    • Oxidation of alcohol solvents (e.g., isopropanol, ethanol) to ketones/aldehydes.

  • Reductive Elimination: The Ar-Pd-H species eliminates Ar-H, regenerating Pd(0) and destroying your starting material.

Protodeiodination Start Start: 5-Iodo-2-methyl- N,N-dimethylbenzamide Pd_Add Oxidative Addition (Ar-Pd-I) Start->Pd_Add + Pd(0) Elimination Reductive Elimination (Ar-H formation) Pd_Add->Elimination + H- (Hydride) Hydride Hydride Source (Alcohol/Ligand) Hydride->Elimination Product Side Product: De-iodinated Arene Elimination->Product

Caption: Figure 1: The parasitic pathway of protodeiodination competing with the desired cross-coupling cycle.

Corrective Actions:

  • Solvent Switch: Avoid secondary alcohols (IPA, 2-butanol). Switch to non-protic polar solvents like DMF, DMAc, or Toluene/Water mixtures.

  • Temperature Control: Lower the reaction temperature. Aryl iodides are reactive; they often couple at 40-60°C. Refluxing at 100°C+ promotes dehalogenation.

  • Catalyst Load: High Pd loading (>5 mol%) increases the concentration of active species capable of hydride abstraction. Reduce to 1-2 mol%.

Deep Dive: Homocoupling (The Dimer)

Symptom: A highly lipophilic peak appears late in the chromatogram. Mass spec shows a dimer


.

Technical Explanation: In the absence of a sufficient concentration of the transmetalation partner (e.g., boronic acid), two Ar-Pd-I species can disproportionate or undergo an oxidative process (often oxygen-mediated) to form Ar-Pd-Ar, leading to the 5,5'-biaryl dimer.

The "Ortho-Methyl" Factor: The 2-methyl group in your molecule provides steric hindrance around the amide, but the 5-position (iodine) is relatively exposed. This makes the 5-position accessible for "unwanted" dimerization if the catalytic cycle stalls.

Corrective Actions:

  • Degassing is Critical: Oxygen promotes homocoupling by re-oxidizing Pd(0) to Pd(II) in a way that facilitates dimerization. Use freeze-pump-thaw cycles or vigorous argon sparging.

  • Stoichiometry: Ensure the coupling partner (Boronic Acid/Ester) is in slight excess (1.2 - 1.5 equiv) and added before the catalyst to ensure the Pd species immediately finds a partner.

Stability & Hydrolysis (Storage & Workup)

Symptom: Appearance of 5-iodo-2-methylbenzoic acid.

Technical Explanation: While the


-dimethyl amide is robust due to the steric bulk of the ortho-methyl group (which twists the amide out of planarity, reducing resonance but blocking nucleophilic attack), it is not invincible.
  • Acidic Hydrolysis: Prolonged heating in strong acid (e.g., 6M HCl reflux) will cleave the amide.

  • Basic Hydrolysis: Saponification can occur with strong bases (NaOH/KOH) at high temperatures, especially in aqueous-organic mixtures used in Suzuki couplings.

Protocol Recommendation: When quenching reactions, avoid highly acidic or basic extractions if possible. Use a buffered workup (Sat.


 or Phosphate buffer pH 7) to preserve the amide integrity.

Experimental Protocols

Standard HPLC Method for Impurity Profiling

Use this method to separate the parent iodide from the de-iodinated and dimer side products.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus),

    
     mm.
    
  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient:

    • 0-2 min: 5% B (Isocratic)

    • 2-15 min: 5%

      
       95% B (Linear)
      
    • 15-20 min: 95% B (Flush - Dimer elutes here )

  • Detection: UV at 254 nm (Aryl) and 220 nm (Amide).

Troubleshooting Workflow (DOT Visualization)

Troubleshooting Issue Problem Detected: Low Yield / Impurities CheckMS Check LC-MS Data Issue->CheckMS Dec_Mass Mass Shift? CheckMS->Dec_Mass DeIodo Mass = 163 (-I, +H) Protodeiodination Dec_Mass->DeIodo -126 Da Dimer Mass = Dimer Homocoupling Dec_Mass->Dimer High Mass Acid Mass = Acid Hydrolysis Dec_Mass->Acid +1 Da Sol_DeIodo Action: Remove Alcohol Solvents, Check Ligand, Lower Temp DeIodo->Sol_DeIodo Sol_Dimer Action: Degas Solvents, Increase Boronic Acid Equiv Dimer->Sol_Dimer Sol_Acid Action: Buffer Workup (pH 7), Reduce Base Molarity Acid->Sol_Acid

Caption: Figure 2: Logic flow for identifying and resolving reaction impurities.

References

  • Mechanisms of Dehalogenation: Navarro, O. et al. "Dehalogenation of Aryl Halides."[3] Journal of Organic Chemistry, 2005.

  • Suzuki Homocoupling: Adamo, C. et al. "Mechanism of Homocoupling in Suzuki-Miyaura Reactions." Journal of the American Chemical Society, 2006.

  • Amide Hydrolysis Kinetics: Bunton, C. A. et al. "Alkaline hydrolysis of benzamide and N-methyl- and N,N-dimethylbenzamide." Journal of Organic Chemistry, 1968.[4]

  • General Cross-Coupling Guide: Yoneda Labs. "Suzuki-Miyaura Cross-Coupling: Practical Guide."

Sources

Technical Support Center: Stability & Reactivity of 5-Iodo-2-methyl-N,N-dimethylbenzamide

Author: BenchChem Technical Support Team. Date: February 2026

Case Reference: #IOD-52M-STAB Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist Subject: Preventing Dehalogenation (Loss of Iodine) in 5-Iodo-2-methyl-N,N-dimethylbenzamide

Executive Summary: The "Ortho-Effect" & Iodine Lability

Welcome to the technical support portal. You are likely working with This compound because it is a high-value intermediate for radiolabeling (e.g.,


C or 

I substitution) or a scaffold for CNS-active agents.

The Core Problem: This molecule presents a "perfect storm" for unwanted dehalogenation due to two synergistic factors:

  • Electronic Activation: The electron-withdrawing amide group weakens the C–I bond, making it highly susceptible to oxidative addition (good for coupling) but also to radical cleavage and metal-hydride reduction (bad for stability).

  • Steric Hindrance (The Ortho-Methyl Factor): The methyl group at the 2-position creates steric bulk. In palladium-catalyzed reactions, this slows down the desired transmetallation step. This delay leaves the oxidative addition intermediate (

    
    ) "idling" in solution, giving it time to undergo side reactions—specifically protodehalogenation —resulting in the formation of the hydro-dehalogenated byproduct (replacing I with H).
    

This guide provides self-validating protocols to preserve the C–I bond during storage, cross-coupling, and orthogonal functionalization.

Diagnostic & Troubleshooting Modules

Module A: Dehalogenation During Palladium Cross-Coupling

Symptoms: You are attempting a Suzuki, Heck, or Sonogashira coupling, but LC-MS shows a mass corresponding to [M-I+H] (Loss of Iodine, replaced by Hydrogen).

Root Cause: The Palladium-Hydride (Pd-H) Cycle The primary mechanism for this failure is Protodehalogenation . Your reaction conditions are generating a Pd-H species that reduces your aryl iodide faster than the boronic acid can couple with it.

The Mechanism (Visualized)

Protodehalogenation Start Start: Aryl Iodide (Ar-I) OxAdd Oxidative Addition (Ar-Pd-I) Start->OxAdd Pd(0) Coupling Desired Path: Transmetallation OxAdd->Coupling Fast w/ unhindered substrates PdH Pd-H Species Formation OxAdd->PdH Slow Transmetallation (Due to Ortho-Methyl) SideRxn Side Path: Ligand/Solvent Oxidation SideRxn->PdH Alcohols/Amines as H-source RedElim Reductive Elimination (Ar-H Formation) PdH->RedElim Ar-Pd-H End Byproduct: De-iodo Arene RedElim->End

Caption: The "Idling" Problem: Steric hindrance from the 2-methyl group delays the desired coupling, allowing the Ar-Pd-I intermediate to capture a hydride from the solvent or base.

Troubleshooting Protocol: The "Anhydrous & Aprotic" System

To fix this, you must eliminate hydride sources.

VariableStandard (Risky) Optimized (Safe) Why?
Solvent Ethanol, Methanol, IsopropanolDMF, DMA, or Dioxane (Anhydrous)Alcohols readily oxidize to aldehydes/ketones, donating a hydride to Palladium in the process.
Base Et

N, NaOEt, hydroxides
Cs

CO

, K

PO

Amines with

-hydrogens can undergo

-hydride elimination, feeding the Pd-H cycle. Carbonates are "hydride-neutral."
Catalyst Pd(PPh

)

Pd(dppf)Cl

or Pd-XPhos
Bidentate ligands (dppf) or bulky biaryl phosphines (XPhos) speed up the reductive elimination of the product, outcompeting the side reaction.
Water Standard distilledDegassed Trace water can facilitate demetallation pathways.

Step-by-Step Optimization:

  • Switch Solvent: Move to anhydrous 1,4-Dioxane or Toluene.

  • Hard Base: Use Potassium Phosphate (

    
    ) instead of carbonates or amines.
    
  • Concentration: Run the reaction at a higher concentration (0.5 M - 1.0 M). High concentration favors the bimolecular reaction (coupling) over the unimolecular decomposition (dehalogenation).

Module B: Chemoselectivity During Lithiation

Symptoms: You are trying to deprotonate the methyl group or the aromatic ring (ortho-lithiation) to functionalize it, but the Iodine disappears immediately.

Root Cause: Lithium-Halogen Exchange Aryl Iodides have an extremely weak C–I bond. If you use alkyl-lithiums (n-BuLi, t-BuLi), the Lithium-Halogen exchange is kinetically faster than deprotonation.



This happens within seconds, even at -78°C.
Protocol: The "Base Strength" Ladder

To functionalize the molecule without losing the iodine, you must use a base that is non-nucleophilic and operates via a purely acid-base mechanism (deprotonation) rather than single-electron transfer or nucleophilic attack.

Recommended Reagent: LDA (Lithium Diisopropylamide) or LiTMP

  • Why: These bulky amide bases are too sterically hindered to attack the Iodine or the Amide carbonyl. They will selectively deprotonate the most acidic position (likely the benzylic methyl group or the position ortho to the amide).

Experimental Workflow (Benzilic Functionalization):

  • Preparation: Flame-dry flask, Ar atmosphere.

  • Cooling: Cool THF to -78°C . This is non-negotiable.

  • Base Addition: Add LDA (1.1 equiv) slowly.

    • Note: Do NOT use n-BuLi to generate your LDA in situ in the presence of the substrate. Pre-form the LDA, then add the substrate.

  • Quench: Add your electrophile (e.g., aldehyde, alkyl halide) immediately after anion formation (typically 15-30 mins).

  • Warning: Do not let the temperature rise above -60°C until the electrophile is added.

Module C: Storage & Handling (Photodehalogenation)

Symptoms: The white/off-white solid turns purple or brown over time.

Root Cause: Homolytic Cleavage The C–I bond energy is low (~65 kcal/mol). UV/Visible light is sufficient to cleave this bond homolytically, generating an aryl radical and an Iodine radical (


). The Iodine radicals recombine to form 

(purple color).

Storage Protocol:

  • Container: Amber glass vials are mandatory.

  • Atmosphere: Flush with Argon/Nitrogen.[1] Oxygen can propagate radical chains initiated by the light.

  • Stabilizer (Optional): If storing solutions for long periods, add a copper stabilizer (Copper foil) which acts as a radical scavenger, though solid storage is vastly preferred.

Frequently Asked Questions (FAQs)

Q1: Can I use this molecule in a Heck reaction with an acrylate? A: Yes, but the ortho-methyl group makes the Heck reaction difficult due to steric clash during the migratory insertion step.

  • Risk:[2][3] High. The slow insertion allows Pd-H formation.

  • Fix: Use Jeffery Conditions (Pd(OAc)

    
    , TBAB, NaHCO
    
    
    
    in DMF). The phase-transfer catalyst (TBAB) stabilizes the nanoparticles and often suppresses dehalogenation by keeping the active species "busy."

Q2: I see a "dimer" byproduct in my LCMS. What is it? A: This is the homocoupling product (Ar-Ar), formed via "Ullmann-type" coupling.

  • Cause: Too much catalyst or presence of Oxygen.

  • Fix: Ensure rigorous degassing (freeze-pump-thaw x3).

Q3: Why is the N,N-dimethylamide group important? Can I hydrolyze it first? A: Do not hydrolyze it before the cross-coupling. The amide acts as an electron-withdrawing group that activates the C–I bond for the initial oxidative addition. If you hydrolyze to the acid or reduce to the amine, you change the electronics completely, likely killing the reactivity or promoting catalyst poisoning.

References

  • Mechanisms of Dehalogenation in Pd-C

    • Title: "Understanding and minimizing the hydrodehalogenation of aryl halides during palladium-c
    • Source:Chemical Reviews
    • Link:[Link] (Generalized mechanism verification).

  • Steric Effects in Cross-Coupling

    • Title: "Steric and Electronic Effects in the Suzuki–Miyaura Coupling of Sterically Hindered Aryl Halides."
    • Source:Journal of Organic Chemistry
    • Link:[Link]

  • Lithium-Halogen Exchange vs.

    • Title: "The Halogen-Metal Exchange Reaction."
    • Source:Organic Reactions (Wiley)
    • Link:[Link]

  • Ortho-Methyl Benzamide Synthesis Context

    • Title: "Synthesis and process optimization of 5-iodo-2-methyl-benzimidazole" (Structural analog relevance).
    • Source:ResearchG
    • Link:[Link]

Disclaimer: This guide is for research purposes only. Always consult the SDS and perform a proper risk assessment before handling halogenated organic intermediates.

Sources

solvent effects on the reactivity of 5-Iodo-2-methyl-N,N-dimethylbenzamide

Author: BenchChem Technical Support Team. Date: February 2026

Ticket System: Reactivity & Solvent Optimization Status: Active Operator: Senior Application Scientist

Part 1: Executive Summary & Molecular Profile

Subject: 5-Iodo-2-methyl-N,N-dimethylbenzamide (CAS: 1094657-30-3 / Analogous Scaffolds) Primary Utility: Intermediate for Pd-catalyzed cross-coupling (Suzuki, Heck) and organolithium functionalization.

The "Dual-Personality" Problem

This molecule presents a unique challenge due to the interplay between three functional groups:

  • Aryl Iodide (C5): Highly reactive for oxidative addition (good).

  • Tertiary Amide (C1): A potent Directed Metalation Group (DMG) and Lewis base.

  • Ortho-Methyl (C2): Provides steric bulk (forcing the amide out of plane) and contains benzylic protons susceptible to lateral lithiation.

The Solvent Directive: Solvent selection for this substrate is not merely about solubility; it is a chemoselective switch .

  • Polar Aprotic (DMF, DMA): Accelerates Pd-catalysis but increases risk of amide hydrolysis or catalyst poisoning via coordination.

  • Ethereal (THF, Et₂O): Essential for lithiation but dictates the competition between Halogen-Metal Exchange (desired) and Benzylic Deprotonation (side reaction).

  • Non-Polar (Toluene, Heptane): Used to suppress background nucleophilic attacks and control crystallization.

Part 2: Troubleshooting Guides (FAQ Format)

Module A: Palladium-Catalyzed Cross-Coupling (Suzuki/Buchwald)

User Ticket #402: My Suzuki coupling (Boronic acid, Pd(PPh₃)₄, K₂CO₃ in DMF) is stalling at 60% conversion. The iodide is consumed, but I see de-iodinated byproduct (2-methyl-N,N-dimethylbenzamide).

Diagnosis: You are experiencing Protodehalogenation competing with Transmetalation.

  • Solvent Effect: DMF is highly polar. While it stabilizes the Pd(II) intermediate, it can also serve as a hydride source (via decomposition) or promote homocoupling.

  • Amide Interference: The ortho-methyl group forces the amide carbonyl out of the aromatic plane (A(1,3) strain). This makes the carbonyl oxygen more electron-rich and available to bind to the Palladium center, effectively poisoning your catalyst by occupying a coordination site needed for the Boronic acid.

Solution Protocol: Switch to a Non-Coordinating / Biphasic Solvent System .

  • Recommended: 1,4-Dioxane : Water (4:1).

  • Why: Dioxane allows high temperatures (101°C) without coordinating strongly to Pd. The water is critical to dissolve the inorganic base (K₂CO₃), ensuring rapid transmetalation.

  • Alternative: Toluene : Water (with S-Phos or X-Phos ligands). Bulky phosphines prevent the amide from binding to the metal center.

Data Table: Solvent Dielectric Constants vs. Reaction Risk

SolventDielectric Const.[1][2] (ε)Primary Risk with this SubstrateRecommended For
DMF 36.7Catalyst poisoning (Amide chelation), De-iodinationHigh-temp Heck reactions only
THF 7.5Slow rate at reflux (66°C is too low for hindered couplings)Lithiation / Grignard
1,4-Dioxane 2.2Peroxide formation (requires stabilizers)Standard Suzuki/Buchwald
Toluene 2.4Poor solubility of inorganic basesBulky ligand couplings
Module B: Organometallic Chemistry (Lithiation)

User Ticket #409: I tried to convert the iodide to a formyl group using n-BuLi/DMF in THF at -78°C. I got a mixture of the product and some methylated byproduct. It looks like the lithium reacted at the wrong spot.

Diagnosis: You are fighting a kinetic battle between Halogen-Metal Exchange (at C5) and Lateral Lithiation (at C2-Methyl).

  • Mechanism: The amide is a Directed Metalation Group (DMG).[3] It wants to direct the lithium to the ortho position. Since C2 is blocked by a methyl, the base might deprotonate the benzylic protons of the methyl group (Lateral Lithiation), especially if the temperature drifts above -78°C.

  • Solvent Aggregation: In pure THF, n-BuLi aggregates are broken down, making the base more reactive and less selective, increasing the risk of deprotonating the methyl group.

Solution Protocol:

  • Solvent Switch: Use Diethyl Ether (Et₂O) or Toluene/THF (9:1) instead of pure THF.

    • Reasoning: In less polar solvents, organolithiums form tighter aggregates. Halogen-lithium exchange (radical/SET mechanism) remains fast, but deprotonation (acid-base mechanism) becomes significantly slower.

  • Base Switch: Use t-BuLi (2 equivalents) instead of n-BuLi.

    • Reasoning: t-BuLi performs halogen exchange extremely rapidly, faster than the amide can coordinate and direct deprotonation.

  • Quench: Add the electrophile (DMF) immediately after the exchange is complete (usually < 5 mins). Do not let the lithiated species sit; it will isomerize to the thermodynamically stable benzylic anion.

Module C: Solubility & Purification

User Ticket #415: The product is an oil that won't crystallize after workup.

Diagnosis: The N,N-dimethyl and ortho-methyl groups prevent efficient packing of the crystal lattice. The molecule is "greasy."

Solution Protocol:

  • Solvent System: Use a Heptane / Ethyl Acetate displacement crystallization.

  • Method: Dissolve the oil in a minimum amount of hot EtOAc. Slowly add Heptane (anti-solvent) until cloudy. Cool to -20°C.

  • Note: Avoid chlorinated solvents (DCM/Chloroform) for crystallization; the solubility is too high.

Part 3: Visual Logic & Decision Trees

Diagram 1: The Solvent-Reactivity Decision Matrix

This diagram guides the user to the correct solvent system based on the desired chemical transformation.

SolventStrategy Start Substrate: This compound Goal Select Reaction Goal Start->Goal Coupling Pd-Catalyzed Coupling (Suzuki/Buchwald) Goal->Coupling Lithiation Lithium Exchange (Formylation/Carboxylation) Goal->Lithiation TempReq High Temp Required? Coupling->TempReq Selectivity Selectivity Issue: I-Exchange vs. Methyl-H Lithiation->Selectivity Dioxane USE: 1,4-Dioxane / H2O (Prevents Amide Poisoning) TempReq->Dioxane Yes (>80°C) DMF AVOID: DMF/DMA (Risk of De-iodination) TempReq->DMF Standard Protocol Ether USE: Et2O or Toluene (Favors Exchange) Selectivity->Ether Kinetic Control THF AVOID: Pure THF > -78C (Promotes Lateral Lithiation) Selectivity->THF Thermodynamic Drift

Caption: Decision matrix for solvent selection. Green nodes indicate recommended pathways for high yield; Red nodes indicate common pitfalls.

Diagram 2: Mechanistic Interference (Why DMF Fails)

This diagram illustrates the "Amide Poisoning" effect discussed in Module A.

Mechanism cluster_0 Catalyst Poisoning in Polar Solvents cluster_1 Active Cycle in Non-Polar Solvents Pd Pd(0) Catalyst Complex Inactive Complex [Pd-Amide-DMF] Pd->Complex Amide Amide Oxygen (Substrate) Amide->Pd Coordination Solvent DMF Solvent Solvent->Pd Competitive Binding Pd2 Pd(0) Catalyst ArI Ar-I Bond (Oxidative Addition) Pd2->ArI Fast Dioxane Dioxane (Weak Binding) Dioxane->Pd2 Reversible Active Active Pd(II)-Ar species ArI->Active

Caption: Mechanistic comparison showing how polar coordinating solvents (DMF) stabilize inactive complexes, whereas weak ligands (Dioxane) facilitate the catalytic cycle.

Part 4: Validated Experimental Protocol

Protocol: Suzuki-Miyaura Coupling of this compound

  • Preparation:

    • Charge a reaction vial with This compound (1.0 equiv), Arylboronic acid (1.2 equiv), and K₂CO₃ (2.0 equiv).

    • Critical Step: Add Pd(dppf)Cl₂ (3 mol%). (Note: Bidentate ligands like dppf are preferred over PPh₃ to prevent amide displacement).

  • Solvent Addition:

    • Add 1,4-Dioxane and Water (Ratio 4:1). Concentration should be 0.1 M relative to the iodide.

    • Why: The water dissolves the carbonate base; the dioxane solvates the organic components without binding the Pd.

  • Degassing:

    • Sparge with Argon for 5 minutes. Oxygen is the enemy of this reaction.

  • Reaction:

    • Heat to 90°C for 4-6 hours.

    • Monitor by HPLC/UPLC. Look for the disappearance of the peak at RT ~4.5 min (Iodide) and appearance of product at RT ~5.2 min.

  • Workup:

    • Cool to RT. Dilute with EtOAc. Wash with Brine.

    • Dry over MgSO₄.

    • Purification Note: If residual Pd remains (dark color), filter through a pad of Celite and Silica gel.

References

  • Snieckus, V. (1990). "Directed ortho metalation. Tertiary amide and O-carbamate directors in synthetic strategies for polysubstituted aromatics." Chemical Reviews, 90(6), 879–933.

    • Context: Foundational text on the reactivity of amide directing groups and the competition between ortho-lithiation and lateral lithiation.[2]

  • Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 95(7), 2457–2483.

    • Context: Establishes the solvent effects in Suzuki couplings, specifically the necessity of water for base solubility and the inhibitory effects of coordin
  • Beak, P., & Brown, R. A. (1982).[4] "The tertiary amide as a directing group.[2] The mechanism of the directed lithiation." Journal of Organic Chemistry, 47(1), 34–46.

    • Context: Explains the complex-induced proximity effect (CIPE)
  • PubChem. (n.d.). "5-Iodo-2-methylbenzaldehyde (Precursor Analog)." National Library of Medicine.

    • Context: Structural data and physical property analogies for the 5-iodo-2-methyl scaffold.[5]

Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) for this compound before handling.

Sources

Validation & Comparative

A Comparative Guide to the Validation of a Synthetic Route for Benzimidazole-Based Scaffolds Using 5-Iodo-2-methyl-N,N-dimethylbenzamide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive validation and comparison of a synthetic pathway to a novel benzimidazole derivative, a scaffold of significant interest in medicinal chemistry. We will begin with 5-Iodo-2-methyl-N,N-dimethylbenzamide as a key starting material, detailing a proposed synthetic route and comparing it against a viable alternative. This document is intended for researchers, scientists, and drug development professionals, offering in-depth technical insights, detailed experimental protocols, and a robust framework for synthetic route evaluation.

Introduction: The Imperative of Rigorous Route Selection

In the landscape of pharmaceutical and fine chemical production, the choice of a synthetic route is a critical decision that profoundly impacts efficiency, cost, and environmental sustainability.[1] An optimal synthetic strategy must be not only high-yielding but also scalable, safe, and economically viable.[2][3] This guide delves into the process of synthetic route validation, using a practical example to illustrate the key decision-making criteria.

Our target molecule is 2-(2-methyl-5-phenyl-[1,1'-biphenyl]-4-yl)-1H-benzo[d]imidazole , a complex molecule with potential applications in drug discovery. The selection of a synthetic pathway hinges on a multi-faceted analysis of performance metrics.[1] We will explore a route commencing with the commercially available this compound, chosen for its potential to introduce key structural motifs through well-established cross-coupling reactions.

Retrosynthetic Analysis: Deconstructing Complexity

Retrosynthetic analysis is a powerful tool for planning the synthesis of complex molecules by working backward from the target to simpler, commercially available starting materials.[3][4][5][6] Our retrosynthetic strategy for the target molecule identifies this compound as a crucial building block.

G target Target Molecule intermediate1 2-(2-methyl-5-phenyl-[1,1'-biphenyl]-4-yl)benzoic acid target->intermediate1 Benzimidazole formation start3 o-phenylenediamine target->start3 intermediate2 5-phenyl-4-iodo-2-methyl-N,N-dimethylbenzamide intermediate1->intermediate2 Hydrolysis & Suzuki Coupling start1 This compound intermediate2->start1 Suzuki Coupling start2 Phenylboronic acid intermediate2->start2

Caption: Retrosynthetic analysis of the target molecule.

Proposed Synthetic Route (Route A)

This route leverages a sequential Suzuki coupling strategy to construct the biaryl backbone, followed by hydrolysis and cyclization to form the benzimidazole core.

G A This compound B Intermediate 1 A->B Suzuki Coupling (Phenylboronic acid, Pd(PPh3)4, K2CO3) C Intermediate 2 B->C Hydrolysis (NaOH, H2O/EtOH) D Target Molecule C->D Condensation (o-phenylenediamine, HCl)

Caption: Proposed synthetic pathway (Route A).

Step 1: Suzuki Coupling The first step involves a palladium-catalyzed Suzuki cross-coupling reaction between this compound and phenylboronic acid.[7][8] This reaction is a cornerstone of modern synthetic chemistry for the formation of C-C bonds.[7] The choice of a palladium catalyst, such as Pd(PPh3)4, and a suitable base, like potassium carbonate, is crucial for an efficient reaction.[7][9]

Step 2: Hydrolysis The N,N-dimethylamide group is then hydrolyzed to the corresponding carboxylic acid using a strong base like sodium hydroxide in a mixture of water and ethanol. This transformation is a standard procedure in organic synthesis.

Step 3: Benzimidazole Formation The final step is the condensation of the carboxylic acid intermediate with o-phenylenediamine in the presence of an acid catalyst, such as hydrochloric acid, to form the desired benzimidazole ring system. This is a classic Phillips benzimidazole synthesis.

Alternative Synthetic Route (Route B)

An alternative approach involves forming the benzimidazole core first, followed by a double Suzuki coupling to introduce the phenyl groups.

G A 5-Iodo-2-methylbenzoic acid B Intermediate 3 A->B Condensation (o-phenylenediamine, HCl) C Target Molecule B->C Double Suzuki Coupling (Phenylboronic acid, Pd(dppf)Cl2, K3PO4)

Caption: Alternative synthetic pathway (Route B).

Step 1: Benzimidazole Formation This route begins with the commercially available 5-Iodo-2-methylbenzoic acid, which is first condensed with o-phenylenediamine to form the benzimidazole core.

Step 2: Double Suzuki Coupling The resulting di-iodo benzimidazole intermediate then undergoes a double Suzuki coupling with phenylboronic acid to afford the final target molecule. This approach requires a more robust catalytic system to achieve the double coupling efficiently.

Comparative Analysis of Synthetic Routes

A critical assessment of each route is necessary to select the most feasible and economical option.[4] The following table provides a comparison based on key performance indicators.

MetricRoute ARoute BRationale
Overall Yield (Predicted) ~65%~55%Route A involves more reliable, high-yielding individual steps. Double Suzuki couplings in Route B can be challenging and may result in lower overall yields.
Cost of Starting Materials ModerateLowThis compound is more expensive than 5-Iodo-2-methylbenzoic acid.
Process Mass Intensity (PMI) LowerHigherRoute A is a more convergent synthesis, which generally leads to a lower PMI.[10][11][12] PMI is a key green chemistry metric that measures the total mass of materials used to produce a certain mass of product.[10]
Atom Economy HigherLowerRoute A has a higher atom economy as it incorporates a larger portion of the reactants into the final product.[10]
E-Factor LowerHigherThe E-factor, which is the mass ratio of waste to the desired product, is expected to be lower for Route A due to its higher overall yield and better atom economy.[11][12][13]
Safety & Hazards ModerateModerateBoth routes utilize palladium catalysts and organic solvents. Route A avoids the isolation of a potentially less stable di-iodo intermediate.
Scalability More FavorableLess FavorableThe sequential, single cross-coupling reactions in Route A are generally easier to optimize and scale up compared to a double cross-coupling reaction.

Experimental Validation Protocols

The following are detailed protocols for the key steps in the proposed synthetic route (Route A).

Experimental Workflow: Suzuki Coupling

G A Assemble Glassware (Schlenk flask, condenser) B Add Reagents (this compound, Phenylboronic acid, K2CO3) A->B C Degas Solvent (Toluene/Water) B->C D Add Catalyst (Pd(PPh3)4) C->D E Heat Reaction (90 °C, 12 h) D->E F Reaction Monitoring (TLC, LC-MS) E->F G Workup (Extraction with Ethyl Acetate) F->G Reaction Complete H Purification (Column Chromatography) G->H I Characterization (NMR, MS) H->I

Caption: Experimental workflow for Suzuki coupling.

Protocol 1: Suzuki Coupling

  • To a dry Schlenk flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 equiv.), phenylboronic acid (1.2 equiv.), and potassium carbonate (2.5 equiv.).[7]

  • Add a degassed mixture of toluene and water (4:1, v/v).

  • Add Pd(PPh₃)₄ (0.05 equiv.) to the mixture.

  • Heat the reaction mixture to 90 °C and stir for 12 hours.

  • Monitor the reaction progress by TLC or LC-MS.[7][14]

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Hydrolysis

  • Dissolve the product from Protocol 1 in a mixture of ethanol and water (1:1, v/v).

  • Add sodium hydroxide (5.0 equiv.) and heat the mixture to reflux for 6 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and acidify with 1M HCl until the pH is ~2.

  • Collect the resulting precipitate by filtration, wash with cold water, and dry under vacuum.

Protocol 3: Benzimidazole Formation

  • To a round-bottom flask, add the carboxylic acid from Protocol 2 (1.0 equiv.) and o-phenylenediamine (1.1 equiv.).

  • Add 4M HCl in dioxane and heat the mixture to 100 °C for 4 hours.

  • Monitor the reaction by TLC.

  • Cool the reaction mixture to room temperature and neutralize with a saturated solution of sodium bicarbonate.

  • Extract the product with ethyl acetate, wash with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the organic layer and purify the crude product by recrystallization or column chromatography.

Data Interpretation and Characterization

The structure and purity of all intermediates and the final product must be confirmed by a suite of analytical techniques.[15]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural elucidation.[16][17][18] The disappearance of the C-I signal and the appearance of new aromatic signals in the ¹³C NMR spectrum would confirm the success of the Suzuki coupling.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will be used to confirm the molecular weight of the products.[14]

  • High-Performance Liquid Chromatography (HPLC): HPLC is used to determine the purity of the final compound and can also be used for reaction monitoring.

Conclusion and Recommendations

Based on the comprehensive analysis, Route A is the recommended synthetic pathway for the preparation of 2-(2-methyl-5-phenyl-[1,1'-biphenyl]-4-yl)-1H-benzo[d]imidazole. While the starting material for Route B is less expensive, Route A offers a higher predicted overall yield, a more favorable environmental profile as indicated by lower PMI and E-Factor values, and greater scalability. The sequential nature of the reactions in Route A allows for easier purification and characterization of intermediates, which de-risks the overall synthesis.[2]

The successful validation of a synthetic route requires a holistic approach that considers not only the chemical transformations but also the economic and environmental implications of the process.[19] This guide provides a framework for such an evaluation, emphasizing the importance of data-driven decision-making in modern drug development.

References

  • American Chemical Society. Green Chemistry and Engineering Metrics. [Link]

  • McGraw Hill. Organic synthesis | AccessScience. [Link]

  • Syrris. Green Chemistry in the Pharmaceutical Industry. [Link]

  • Wikipedia. Green chemistry metrics. [Link]

  • ACS Green Chemistry Institute. Green Chemistry Using Smarter Metrics: A Life Cycle Approach. [Link]

  • The Royal Society of Chemistry. A Protocol for Ligand Free Suzuki-Miyaura Cross-Coupling Reactions in WEB at Room Temperature. [Link]

  • Chemspeed Technologies. Key Strategies and Approaches in Retrosynthetic Analysis. [Link]

  • National Institutes of Health. Green Chemistry Metrics with Special Reference to Green Analytical Chemistry. [Link]

  • University of Victoria. Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery. [Link]

  • Royal Society of Chemistry. Development of a practical Buchwald–Hartwig amine arylation protocol using a conveniently prepared (NHC)Pd(R-allyl)Cl catalyst. [Link]

  • KDP. 11: Comparison of Different Biocatalytic Routes to Target Molecules. [Link]

  • YouTube. Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up.. [Link]

  • Scientific Research Publishing. Recent Advances of Modern Protocol for C-C Bonds—The Suzuki Cross-Coupling. [Link]

  • ACS Publications. Buchwald–Hartwig Amination, High-Throughput Experimentation, and Process Chemistry: An Introduction via Undergraduate Laboratory Experimentation. [Link]

  • National Institutes of Health. Routescore: Punching the Ticket to More Efficient Materials Development. [Link]

  • Hiden Analytical. Real-Time Gas Analysis and Reaction Monitoring using Mass Spectrometry. [Link]

  • Pharmaceutical Technology. NMR Reaction-Monitoring as a Process Analytical Technique. [Link]

  • CatSci. Synthetic Route Selection. [Link]

  • Mettler Toledo. Real-Time Reaction Analysis Guide. [Link]

  • Chemistry LibreTexts. 4: The Logic of Synthesis. [Link]

  • Chromatography Today. What Is Reaction Monitoring?. [Link]

  • ResearchGate. A Protocol for Ligand Free Suzuki–Miyaura Cross-Coupling Reactions in WEB at Room Temperature | Request PDF. [Link]

  • ResearchGate. Algorithmic Discovery and Experimental Validation of One-Pot Reactions in the Network of Organic Chemistry | Request PDF. [Link]

  • Reachem. The Role of Custom Synthesis in Cost-effective Drug Production. [Link]

  • Hilaris Publishing. Retrosynthetic Analysis: Planning the Route to Drug Synthesis. [Link]

  • ResearchGate. Data-Driven Chemistry for Developing Organic Synthesis Routes for Functional Chemicals | Request PDF. [Link]

  • arXiv.org. Evaluating Molecule Synthesizability via Retrosynthetic Planning and Reaction Prediction. [Link]

  • ResearchGate. Development of a practical Buchwald–Hartwig amine arylation protocol using a conveniently prepared (NHC)Pd(R-allyl)Cl catalyst | Request PDF. [Link]

  • ACS Publications. Buchwald–Hartwig Amination, High-Throughput Experimentation, and Process Chemistry: An Introduction via Undergraduate Laboratory Experimentation. [Link]

  • ResearchGate. Synthesis and process optimization of 5-iodo-2-methyl-benzimidazole. [Link]

  • ChemRxiv. Making Better Decisions During Synthetic Route Design: Leveraging Prediction to Achieve Greenness-by-Design. [Link]

  • Google Patents. US7642374B2 - Process for producing 5-iodo-2-methylbenzoic acid.
  • Royal Society of Chemistry. Synthesis Route Identification and Prioritization in Reaction Knowledge Graphs. [Link]

  • Oxford Academic. Reactions of the Iodomethylate of N,N-Dimethylthiobenzamide with Nucleophilic Reagents. [Link]

  • National Institutes of Health. Concise synthesis of N-thiomethyl benzoimidazoles through base-promoted sequential multicomponent assembly. [Link]

  • Royal Society of Chemistry. A simple method for arylation of secondary amides/amines through NaH-initiated aryne generation strategy - Supporting Information. [Link]

  • ACS Publications. Green and Practical Transition Metal-Free One Pot Conversion of Substituted Benzoic Acids to Anilines Using Tosyl Azide. [Link]

  • ACS Publications. Design and Synthesis of a Highly Selective and In Vivo Capable Inhibitor of the Second Bromodomain of the Bromodomain and Extra-Terminal Domain (BET) Family. [Link]

Sources

cost-effectiveness analysis of using 5-Iodo-2-methyl-N,N-dimethylbenzamide in synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Make vs. Buy" Verdict

For high-value synthesis targeting the 2-methylbenzamide scaffold, 5-Iodo-2-methyl-N,N-dimethylbenzamide represents a superior kinetic entry point compared to its bromo-analog, particularly in sterically demanding cross-couplings.[1]

While the bromo-analog is often the default "commodity" choice, cost-effectiveness analysis reveals that in-house synthesis of the iodo-derivative from o-toluic acid is frequently more economical ($/mol) than purchasing the bromo-analog, while offering 2-3x faster reaction rates in subsequent Palladium-catalyzed steps.[1]

Recommendation:

  • Low Volume (<10g): Purchase the Bromo-analog (5-Bromo-2-methyl-N,N-dimethylbenzamide) to save time.[1]

  • Scale-Up (>100g): Synthesize the Iodo-derivative in-house. The raw material cost of o-toluic acid and iodine is significantly lower than the catalog price of the bromo-amide, and the downstream savings in catalyst loading (Pd) and energy (lower reaction temps) justify the synthesis.

Technical Profile & Reactivity Analysis

Structural Advantages

The compound features three critical functional motifs:

  • 5-Iodo Position: The reactive handle.[1] The C-I bond is weaker (approx. 65 kcal/mol) than C-Br (approx. 81 kcal/mol), facilitating faster oxidative addition to Pd(0).

  • 2-Methyl Group: Provides steric bulk.[1] In the bromo series, this ortho-substituent can retard oxidative addition.[1] The iodo substituent, being more distal (position 5) and intrinsically more reactive, mitigates the electronic deactivation often seen in electron-rich rings.

  • N,N-Dimethylamide: A robust directing group (DMG) for ortho-lithiation, though in this molecule, its primary role is often solubility enhancement and pharmacophore establishment.[1]

Comparative Reactivity: Iodo vs. Bromo[1]
FeatureThis compound5-Bromo-2-methyl-N,N-dimethylbenzamideImpact on Process
C-X Bond Energy ~65 kcal/mol~81 kcal/molIodo allows milder activation (RT vs. 80°C).[1]
Pd Catalyst Load 0.5 - 1.0 mol%3.0 - 5.0 mol%Iodo reduces precious metal cost.[1]
Heck Coupling High yield, minimal phosphine ligands required.[1]Lower yield, often requires expensive bidentate ligands.[1]Iodo is superior for alkene insertion.[1]
Lithium Exchange Fast I/Li exchange at -78°C.Slower Br/Li exchange; competitive ortho-deprotonation.[1]Iodo is cleaner for Grignard/Lithium reagent generation.[1]

Cost-Effectiveness & Synthesis Strategy

Since the specific amide is often expensive to source directly in bulk, the most cost-effective strategy is a two-step "Make" protocol starting from commodity chemical o-toluic acid.[1]

Cost Model (Estimated)
  • Commercial Bromo-Amide: ~$25/g (Catalog Price)[1]

  • In-House Iodo-Amide: ~$4/g (Raw Material Cost)[1]

    • o-Toluic Acid: ~$0.05/g[1]

    • Iodine: ~$0.10/g

    • Reagents (SOCl₂, Dimethylamine): ~$0.50/g

    • Note: Labor and overhead excluded; assumes standard lab infrastructure.

Synthesis Workflow Diagram

The following diagram outlines the optimized synthesis pathway and the decision logic for choosing this route.

SynthesisWorkflow Start Start: o-Toluic Acid (Cheap Commodity) Step1 Step 1: Iodination (I2, NaIO4 or ICl) Yield: ~85-90% Start->Step1 Electrophilic Subst. Intermediate Intermediate: 5-Iodo-2-methylbenzoic acid Step1->Intermediate Step2 Step 2: Amidation (1. SOCl2, 2. HNMe2) Yield: ~90% Intermediate->Step2 Acid Activation Product Target: 5-Iodo-2-methyl- N,N-dimethylbenzamide Step2->Product Alt Alternative: Buy Bromo-Analog Alt->Product Lower Reactivity Higher Cost

Caption: Optimized 2-step synthesis route from o-toluic acid, contrasting with the direct purchase of the bromo-analog.[1]

Experimental Protocols

Protocol A: Synthesis of 5-Iodo-2-methylbenzoic Acid (Precursor)

This step installs the iodine atom with high regioselectivity.[1]

  • Reagents: o-Toluic acid (13.6 g, 100 mmol), Iodine (12.7 g, 50 mmol), Sodium Periodate (4.3 g, 20 mmol), Sulfuric Acid (30%, 100 mL), Acetic Acid (100 mL).

  • Procedure:

    • Dissolve o-toluic acid in the acetic acid/sulfuric acid mixture.[1]

    • Add Iodine and Sodium Periodate (oxidant to generate electrophilic I+).[1]

    • Stir at 85°C for 4-6 hours . Monitor by TLC (or HPLC) for disappearance of starting material.[1]

    • Quench: Pour mixture into ice water (500 mL) containing 1% Na₂SO₃ to remove excess iodine.

    • Isolation: Filter the precipitated white solid. Recrystallize from ethanol/water if necessary.[1]

  • Expected Yield: 85-92%.

  • Validation: ¹H NMR should show two aromatic doublets and one singlet (methyl).[1]

Protocol B: Amidation to this compound

Standard acid chloride activation is preferred over coupling reagents (EDC/HATU) for cost reasons on scale.[1]

  • Reagents: 5-Iodo-2-methylbenzoic acid (from Protocol A), Thionyl Chloride (SOCl₂, 1.5 equiv), Dimethylamine (40% aq. or THF solution, 3.0 equiv).

  • Procedure:

    • Suspend the acid in dry Toluene or DCM. Add SOCl₂ and a catalytic drop of DMF.

    • Reflux for 2 hours until gas evolution ceases (formation of Acid Chloride).

    • Concentrate in vacuo to remove excess SOCl₂.[1]

    • Dissolve residue in dry DCM, cool to 0°C.

    • Slowly add Dimethylamine (excess acts as base).[1] Stir at RT for 2 hours.

    • Workup: Wash with 1M HCl (to remove amine), then sat. NaHCO₃ (to remove unreacted acid).[1] Dry organic layer (MgSO₄) and concentrate.[1]

  • Expected Yield: >90%.

Protocol C: Representative Suzuki Coupling

Demonstrating the reactivity advantage.

  • Substrates: this compound (1.0 equiv), Phenylboronic acid (1.2 equiv).[1]

  • Catalyst System: Pd(OAc)₂ (1 mol%), PPh₃ (2 mol%), K₂CO₃ (2.0 equiv).

  • Conditions: Toluene/Water (4:1), 60°C, 4 hours.

    • Note: The Bromo-analog typically requires 80-100°C and 3-5 mol% Pd to achieve similar conversion rates.[1]

Decision Logic: When to Switch?

Use the following logic flow to determine the optimal sourcing strategy for your project.

DecisionTree Start Project Requirement Scale Scale Needed? Start->Scale Speed Timeline Critical? Scale->Speed < 10 grams Cost Budget Sensitive? Scale->Cost > 50 grams ActionBuy BUY Bromo-Analog (Accept lower reactivity) Speed->ActionBuy Yes (Need in 2 days) ActionMake MAKE Iodo-Analog (High reactivity, Low Cost) Speed->ActionMake No (Can wait 1 week) Cost->ActionBuy No (Labor is bottleneck) Cost->ActionMake Yes (Minimize BOM)

Caption: Decision matrix for sourcing this compound.

References

  • Synthesis of 5-Iodo-2-methylbenzoic acid

    • ChemicalBook Protocols & Patent US7642374B2.[1] "Process for producing 5-iodo-2-methylbenzoic acid."[1][2][3][4]

    • Source: [1]

  • Comparative Reactivity (Iodo vs. Bromo)

    • BenchChem Guides.[1][5] "A Comparative Guide to the Reactivity of Iodo- and Bromo-Benzamides in Cross-Coupling Reactions."

    • Source: [1]

  • Suzuki Coupling Methodologies

    • Inorganic Chemistry Frontiers.[1] "Comparative study of aryl halides in Pd-mediated reactions."

    • Source:

  • Cost & Availability Data

    • Sigma-Aldrich / Merck.[1] "N,N-Dimethylbenzamide derivatives pricing."

    • Source: [1]

Sources

Comparative Guide: Cross-Coupling Architectures for Substituted Iodobenzamides

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Substituted iodobenzamides represent a "Janus-faced" substrate in medicinal chemistry: the iodine atom offers a highly reactive handle for oxidative addition, while the amide moiety presents both a directing group opportunity and a potential coordination trap (catalyst poisoning). This guide objectively compares the performance of Palladium (Pd) and Copper (Cu) catalytic systems in functionalizing these scaffolds.

Key Insight: While aryl iodides are typically the most reactive electrophiles in cross-coupling, the presence of an ortho- or para-amide group alters the electronic landscape. The amide acts as an electron-withdrawing group (EWG), theoretically accelerating oxidative addition, but its Lewis basic carbonyl oxygen and N-H acidity can interfere with catalytic cycles, necessitating specific ligand architectures.

The Chemoselectivity Landscape

Before selecting a protocol, researchers must account for the specific position of the iodine relative to the amide.

Featureortho-Iodobenzamidemeta-/para-Iodobenzamide
Steric Hindrance High. The amide group blocks the metal center, requiring smaller or flexible ligands.Low. Behaves like a standard electron-deficient aryl iodide.
Chelation Risk High. The amide oxygen can coordinate to Pd(II), forming stable 6-membered palladacycles that arrest the cycle.Low. Distal positioning prevents chelation.
Competing Nucleophilicity Medium. Intramolecular cyclization (e.g., to isoquinolinones) is a risk in Sonogashira couplings.Low. Intermolecular pathways dominate.

C-C Bond Formation: Suzuki-Miyaura & Sonogashira[1][2][3]

Suzuki-Miyaura Coupling

The Standard for Biaryl Synthesis. For iodobenzamides, the primary challenge is not reactivity, but protodeiodination (loss of iodine) and hydrolysis of the amide under basic conditions.

  • Catalyst Choice:

    • Standard:Pd(PPh3)4 is sufficient for meta/para substrates.

    • Hindered (ortho): Requires bulky, electron-rich Buchwald ligands (e.g., SPhos , XPhos ) or PEPPSI-type NHC precatalysts to force reductive elimination.

  • Base Selection: Weak bases (

    
    , 
    
    
    
    ) are preferred over hydroxides/alkoxides to prevent amide hydrolysis.
Sonogashira Coupling

The Gateway to Heterocycles. A critical decision point is the inclusion of Copper.

  • Copper-Cocatalyzed (Standard): Fast, mild (RT), but risks Glaser homocoupling of the alkyne and trace Cu contamination in the final drug substance.

  • Copper-Free: Slower, requires higher temps (

    
    ), but eliminates homocoupling. Essential for GMP workflows.
    
Comparative Data: Suzuki vs. Sonogashira on o-Iodobenzamide
ParameterSuzuki-Miyaura (Biaryl)Sonogashira (Alkyne)
Catalyst System Pd(OAc)2 / SPhos (1-2 mol%)PdCl2(PPh3)2 / CuI (2 mol%)
Base/Solvent K3PO4 / Toluene:Water (10:1)Et3N / THF
Temp/Time 80°C / 4-12 hRT / 1-4 h
Typical Yield 85-95%90-98%
Major Side Product Protodeiodination (Ar-H)Alkyne Dimer (Glaser)
Amide Tolerance Excellent (with weak base)Risk of cyclization to isoquinolinone

C-N Bond Formation: Buchwald-Hartwig vs. Ullmann[4]

This is the most challenging transformation due to the potential for the benzamide nitrogen to act as a competing nucleophile (homocoupling).

Decision Logic
  • Use Buchwald-Hartwig (Pd) when: The substrate is valuable, high yields are required, or the coupling amine is complex/sterically hindered.

  • Use Ullmann (Cu) when: Cost is the primary driver, the amine is simple (e.g., imidazole, pyrazole), and high temperatures (

    
    ) are tolerable.
    
Visualization: Reaction Pathway & Ligand Selection

CrossCouplingLogic Start Substrate: Substituted Iodobenzamide Target_CC Target: C-C Bond Start->Target_CC Target_CN Target: C-N Bond Start->Target_CN Suzuki Suzuki-Miyaura (Biaryl) Target_CC->Suzuki Sono Sonogashira (Alkyne) Target_CC->Sono Buchwald Buchwald-Hartwig (Pd-Catalyzed) Target_CN->Buchwald Ullmann Ullmann (Cu-Catalyzed) Target_CN->Ullmann Ortho Ortho-Substituted? Suzuki->Ortho Ligand_SPhos Use Pd(OAc)2 + SPhos (Steric Bulk Required) Ortho->Ligand_SPhos Yes Ligand_PPh3 Use Pd(PPh3)4 (Standard) Ortho->Ligand_PPh3 No Amine_Type Amine Type? Buchwald->Amine_Type Cu_Ligand Azoles/Amides: CuI + DMEDA Ullmann->Cu_Ligand BrettPhos Primary Amines: Pd + BrettPhos Amine_Type->BrettPhos RuPhos Secondary Amines: Pd + RuPhos Amine_Type->RuPhos

Caption: Decision matrix for ligand and catalyst selection based on coupling target and steric constraints.

Experimental Protocols (Best Practices)

Protocol A: High-Efficiency Suzuki Coupling (Ortho-Tolerant)

Designed for steric bulk and preventing amide hydrolysis.

  • Preparation: In a glovebox or under Argon flow, charge a reaction vial with:

    • Substituted Iodobenzamide (1.0 equiv)

    • Boronic Acid (1.2 equiv)

    • Pd(OAc)2 (0.02 equiv, 2 mol%)

    • SPhos (0.04 equiv, 4 mol%) - Critical: 1:2 Pd:Ligand ratio ensures active species.

    • K3PO4 (2.0 equiv, finely ground)

  • Solvent: Add Toluene:Water (10:1 v/v) . The biphasic system solubilizes the inorganic base while protecting the catalyst.

  • Degassing: Sparge with Argon for 5 minutes. Failure to degas causes homocoupling of the boronic acid.

  • Reaction: Seal and heat to 80°C for 4–12 hours.

  • Workup: Cool to RT. Dilute with EtOAc. Wash with water.[1] The amide product often precipitates or is easily purified via silica gel chromatography (MeOH/DCM gradient).

Protocol B: Copper-Free Sonogashira Coupling

Designed for pharmaceutical intermediates where Cu contamination is prohibited.

  • Preparation: Charge vial with:

    • Iodobenzamide (1.0 equiv)

    • PdCl2(PPh3)2 (0.03 equiv)

    • CuI (0 equiv - OMIT )

  • Reagents: Add Piperidine or Pyrrolidine (3.0 equiv) as both base and solvent (or co-solvent with DMF).

  • Alkyne Addition: Add terminal alkyne (1.2 equiv).

  • Reaction: Heat to 60°C (higher temp needed without Cu). Monitor via LCMS.

  • Note: If the alkyne is volatile, use a sealed pressure tube.

Troubleshooting & Mechanistic Insights

The "Iodide Inhibition" Effect

In Buchwald-Hartwig couplings, the released iodide ion (


) can bind tightly to the Palladium center, forming resting states like 

that are off-cycle.[2]
  • Solution: If conversion stalls, add a scavenger like silver triflate (AgOTf) to precipitate AgI, or switch to a precatalyst system (e.g., G3-XantPhos ) that is resistant to halide inhibition.

Amide Interference Mechanism

The amide oxygen can direct the metal, but it can also facilitate C-H activation at the ortho position if the cross-coupling is sluggish. This leads to unexpected byproducts.

  • Mitigation: Use high concentrations of the coupling partner (boronic acid/amine) to ensure the cross-coupling rate (

    
    ) exceeds the C-H activation rate (
    
    
    
    ).

Mechanism Pd0 L-Pd(0) Active Species OxAdd Oxidative Addition (Ar-I insertion) Pd0->OxAdd TransMet Transmetallation (Rate Limiting) OxAdd->TransMet Standard Path Chelation_Path Chelation_Path OxAdd->Chelation_Path Interference Chelate Amide Chelation (Resting State) Chelate->TransMet Requires Heat or Bulky Ligand Prod Reductive Elimination (Product Release) TransMet->Prod Prod->Pd0 Chelation_Path->Chelate Stable Complex

Caption: Mechanistic cycle showing the off-cycle chelation trap caused by the benzamide oxygen.

References

  • Suzuki-Miyaura Coupling of Amides

    • Title: "Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling of Amides via N−C Bond Activ
    • Source:J. Am. Chem. Soc.[3][4] 2015, 137, 49, 15518–15524.

    • URL:[Link]

  • Steric Hindrance in Cross-Coupling: Title: "Recent Advances in the Suzuki–Miyaura Cross-Coupling Reaction of Sterically Hindered Aryl Halides" Source:Synthesis 2018, 50(16), 3125-3141.
  • Sonogashira Side Reactions

    • Title: "Copper-free Sonogashira cross-coupling reactions: an overview"
    • Source:Beilstein J. Org. Chem. 2021, 17, 1221–1268.
    • URL:[Link]

  • Buchwald-Hartwig Protocol Guide

    • Title: "A User's Guide to Palladium-Catalyzed Amin
    • Source:J. Org.[4][5][6] Chem. 2020, 85, 1, 2–24.

    • URL:[Link]

  • Ullmann vs.

    • Title: "Copper-Catalyzed Ullmann-Type Coupling: A Low-Cost Altern
    • Source:Chem. Rev. 2018, 118, 14, 7062–7137.
    • URL:[Link]

Sources

Safety Operating Guide

Operational Guide: Safe Disposal of 5-Iodo-2-methyl-N,N-dimethylbenzamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Profile

This guide outlines the mandatory disposal procedures for 5-Iodo-2-methyl-N,N-dimethylbenzamide . While specific Safety Data Sheets (SDS) for this exact pharmaceutical intermediate may be sparse in public indices, its chemical structure dictates a strict Halogenated Organic Waste protocol.

Improper disposal of iodinated aromatics poses two specific risks:

  • Regulatory Non-Compliance: Mixing halogenated compounds with non-halogenated solvents (e.g., Acetone, Ethanol) reclassifies the entire waste stream, significantly increasing disposal costs and violating EPA "mixing rule" principles [1].

  • Incineration Hazards: Incomplete combustion of iodinated compounds can release corrosive hydrogen iodide (HI) and elemental iodine (

    
    ), requiring incinerators equipped with specific acid-gas scrubbers [2].
    
Chemical Identity & Properties
PropertyDataRelevance to Disposal
Chemical Name This compoundMUST appear on waste tag.
Functional Groups Aryl Iodide, AmideStable, but releases

and

upon combustion.
Physical State Solid (Predicted/Analogous)Dispose as solid hazardous waste unless in solution.
Hazard Class Irritant (Skin/Eye), HalogenatedDO NOT flush down drains.
Waste Category Halogenated Organic Requires segregation from non-halogenated solvents.[1]

Waste Segregation Protocol (The "Why" and "How")

The most critical step in disposing of this compound is segregation . You must classify the waste based on its state (Solid vs. Liquid) and its solvent matrix.

The Halogen Rule

Because this molecule contains Iodine, any solution containing it >1-2% (varies by local regulation, but standard practice is any detectable amount) is treated as Halogenated Waste .

  • Scenario A: Pure Solid.

    • Action: Dispose of in a dedicated solid waste container.

  • Scenario B: Dissolved in Acetone/Methanol (Non-Halogenated Solvents).

    • Action: The entire mixture is now Halogenated Waste . Do not pour this into the "Non-Halogenated" or "Organic Solvents" carboy. It must go into the "Halogenated" carboy.

  • Scenario C: Dissolved in DCM/Chloroform.

    • Action: Dispose in "Halogenated" carboy.

Decision Logic Diagram

The following workflow illustrates the decision process for disposing of this compound.

DisposalWorkflow Start Waste Generation: This compound StateCheck Is the waste Solid or Liquid? Start->StateCheck SolidPath Solid Waste StateCheck->SolidPath Powder/Crystals LiquidPath Liquid/Solution Waste StateCheck->LiquidPath Reaction Mix/Mother Liquor ResultSolid DISPOSAL STREAM B: Solid Hazardous Waste (Double Bagged) SolidPath->ResultSolid SolventCheck Identify Solvent Matrix LiquidPath->SolventCheck Halogenated Solvent is Halogenated (e.g., DCM, Chloroform) SolventCheck->Halogenated NonHalogenated Solvent is Non-Halogenated (e.g., Acetone, MeOH) SolventCheck->NonHalogenated ResultHal DISPOSAL STREAM A: Halogenated Liquid Waste (High Cost Stream) Halogenated->ResultHal NonHalogenated->ResultHal CONTAMINATION: Presence of Iodine makes whole mix Halogenated

Figure 1: Decision tree ensuring compliance with EPA "Mixture Rule" protocols for halogenated compounds.

Step-by-Step Disposal Procedures

Procedure A: Solid Waste (Pure Compound or Contaminated Solids)

Applicable for: Expired pure chemicals, contaminated weighing boats, silica gel from columns containing the product.

  • Container Selection: Use a wide-mouth HDPE (High-Density Polyethylene) jar or a dedicated solid waste bucket. Glass is acceptable but poses a breakage risk.

  • Bagging: If the waste is a fine powder, place it inside a clear zip-lock bag before placing it in the waste container to minimize dust generation (inhalation hazard).

  • Labeling:

    • Attach a hazardous waste tag.[1][2]

    • Chemical Name: Write "Solid Waste: this compound".

    • Constituents: If mixed with silica or celite, list "Silica Gel (80%), Organic Iodide (20%)".

    • Hazard Checkbox: Check "Toxic" and "Irritant".

  • Storage: Cap tightly. Store in the Satellite Accumulation Area (SAA) away from oxidizers.

Procedure B: Liquid Waste (Reaction Mixtures & Rinsates)

Applicable for: Mother liquors, reaction byproducts, and initial glassware rinses.

  • Compatibility Check: Ensure the waste carboy is compatible with the solvent (HDPE is standard for most, but use glass for very aggressive halogenated solvents if required by local EHS).

  • Transfer:

    • Use a funnel to prevent spills.

    • Pour the solution into the container marked "HALOGENATED WASTE" .

    • Critical: Do not fill beyond 90% capacity to allow for thermal expansion.

  • Rinsing: Triple-rinse the empty reaction vessel with a minimal amount of solvent. Add this rinsate to the same Halogenated Waste container.

  • Labeling:

    • Update the waste log attached to the carboy.

    • List the solvent (e.g., "Dichloromethane 95%") and the solute ("Iodinated Benzamide 5%").

    • Note: Even if the solvent is Ethanol, if it contains this compound, the tag must reflect "Halogenated Organic Content".

Spill Management & Emergency Response

In the event of a spill, rapid containment prevents the spread of iodinated dust or vapors.

Spill TypeImmediate ActionDecontamination Protocol
Solid Spill (Powder)1. Evacuate immediate area.2. Don PPE (Nitrile gloves, N95 mask/respirator, goggles).Do not dry sweep (creates dust). Cover with wet paper towels or oil-dry pads. Scoop into a bag. Wipe area with soap and water.[3][4][5]
Liquid Spill 1. Extinguish ignition sources (if flammable solvent used).2. Alert lab personnel.Cover with absorbent pads or vermiculite. Place saturated absorbents into a bag labeled "Debris contaminated with Halogenated Organics."
Skin Contact Remove contaminated clothing immediately.[3][6]Wash skin with soap and water for 15 minutes.[3] Do not use ethanol to wash skin (increases absorption).

Regulatory Compliance & Transport

EPA Resource Conservation and Recovery Act (RCRA)

Under US regulations, this waste does not have a specific "P" or "U" listing (unless unused commercial grade, which is rare for intermediates). However, it is regulated based on characteristics :

  • Toxicity: Due to the iodinated aromatic structure.

  • Halogenated Solvents (F-List): If mixed with spent halogenated solvents (F001-F005), the entire mixture is regulated under these codes [3].

Transport for Incineration
  • DOT Classification: Likely "Environmentally Hazardous Substance, Solid, n.o.s." (if pure) or dependent on the solvent carrier.

  • Destruction Method: High-temperature incineration with acid gas scrubbing. This ensures the Iodine is captured as salt/acid and not released as toxic vapor.

References

  • US Environmental Protection Agency (EPA). "Guidelines for Solvent Waste Recycling and Disposal: Halogenated Solvent Waste." Hazardous Waste Experts. Accessed February 23, 2026. [Link]

  • Duke University, Occupational & Environmental Safety Office. "Standard Operating Procedure: Iodine and Iodinated Compounds." Duke.edu. Accessed February 23, 2026. [Link]

  • US Environmental Protection Agency (EPA). "Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes (F-List)." EPA.gov. Accessed February 23, 2026. [Link]

Sources

A Comprehensive Guide to Personal Protective Equipment for Handling 5-Iodo-2-methyl-N,N-dimethylbenzamide

Author: BenchChem Technical Support Team. Date: February 2026

The primary hazards associated with analogous compounds include irritation to the skin, eyes, and respiratory system.[1][2][3] Therefore, a robust personal protective equipment (PPE) strategy is paramount to mitigate exposure risks. This guide is designed to provide researchers, scientists, and drug development professionals with the necessary information to handle this compound safely and effectively.

Hazard Profile and Risk Mitigation

Given the chemical structure of 5-Iodo-2-methyl-N,N-dimethylbenzamide, we can infer the following potential hazards:

  • Skin Irritation: Aromatic amides and halogenated hydrocarbons can cause skin irritation upon contact.[1][2][3]

  • Eye Irritation: Like many powdered or crystalline organic compounds, this substance is expected to be a serious eye irritant.[1][2][3]

  • Respiratory Tract Irritation: Inhalation of the dust or aerosolized particles may lead to irritation of the respiratory system.[2]

  • Unknown Toxicity: As the toxicological properties have not been fully investigated, it is prudent to treat this compound with a high degree of caution.

The core of a successful safety protocol is a multi-layered approach, starting with engineering controls and culminating in the correct use of PPE.

Engineering and Administrative Controls: The First Line of Defense

Before any handling of this compound, appropriate engineering and administrative controls must be in place.

  • Ventilation: All manipulations of this compound, especially when in powdered form, must be conducted in a certified chemical fume hood to prevent inhalation of dust.

  • Eyewash Stations and Safety Showers: Ensure that eyewash stations and safety showers are readily accessible and have been recently tested.[3]

  • Restricted Access: The handling area should be clearly demarcated, and access should be restricted to authorized personnel only.

Personal Protective Equipment (PPE): A Detailed Protocol

The selection and use of appropriate PPE are critical for minimizing direct contact with the chemical.

Standard safety glasses do not offer sufficient protection against chemical splashes or fine powders.

  • Recommendation: Chemical splash goggles are mandatory. For operations with a higher risk of splashing, a face shield should be worn in conjunction with goggles.[2]

A multi-component approach to skin and body protection is necessary.

  • Lab Coat: A flame-resistant lab coat, fully buttoned, is the minimum requirement.

  • Apron: For larger quantities or when there is a significant splash risk, a chemical-resistant apron over the lab coat is recommended.

  • Full-Body Suit: In the case of a large-scale operation or a significant spill, a disposable full-body suit may be necessary.

Choosing the correct gloves is arguably the most critical aspect of PPE for handling this compound. The selection must be based on the dual nature of the molecule: an aromatic amide and a halogenated organic compound.

  • Causality of Glove Selection: Nitrile gloves are a common choice for general laboratory use and offer good resistance to a variety of chemicals. However, for halogenated and aromatic compounds, their protection may be limited, especially during extended contact. Butyl rubber and Viton® offer superior protection against many challenging chemicals but may be less effective against aromatic hydrocarbons.[4]

Given these considerations, a double-gloving strategy is recommended for enhanced protection.

Glove MaterialRecommended UseAdvantagesDisadvantages
Nitrile Inner glove / Incidental contactGood dexterity, visible tear detectionModerate resistance to aromatic/halogenated compounds
Neoprene Outer glove / Extended contactGood for acids, bases, and some organic compoundsModerate resistance to some solvents
Butyl Rubber Outer glove / High-risk operationsExcellent for ketones, esters, and some acidsPoor against aromatic and halogenated hydrocarbons
Viton® Outer glove / High-risk operationsExcellent resistance to aromatic and chlorinated solventsCan be expensive and less flexible

Recommended Practice: For routine handling, double-gloving with a nitrile inner glove and a thicker neoprene or nitrile outer glove is advisable. For extended contact or high-risk procedures, consult specific glove manufacturer charts for breakthrough times for chemicals in a similar class.

Operational and Disposal Plans

A comprehensive safety plan extends beyond personal protection to include detailed operational and disposal procedures.

Step-by-Step Handling Protocol
  • Preparation: Before starting, ensure all necessary PPE is available and in good condition. The fume hood should be operational and clutter-free.

  • Donning PPE: Follow the correct sequence for donning PPE to ensure a complete seal and avoid contamination.

  • Weighing and Transfer: Conduct all weighing and transfer operations within the fume hood. Use a disposable weighing paper or boat to minimize contamination of balances.

  • Dissolution: If preparing a solution, add the solid to the solvent slowly to avoid splashing.

  • Post-Handling: After the procedure, decontaminate all surfaces and equipment.

  • Doffing PPE: Remove PPE in the reverse order of donning, being careful to avoid cross-contamination.

  • Hand Washing: Wash hands thoroughly with soap and water after removing gloves.

Visualizing the PPE Workflow

The following diagram illustrates the logical flow for donning and doffing PPE to minimize exposure.

Caption: A workflow for the proper donning and doffing of PPE.

Disposal Plan: A Commitment to Safety and Environmental Responsibility

Improper disposal of chemical waste poses a significant threat to both human health and the environment.

  • Contaminated Materials: All disposable items that have come into contact with this compound (e.g., gloves, weighing papers, paper towels) must be collected in a dedicated, clearly labeled hazardous waste container.

  • Unused Compound: Unused or expired this compound must be disposed of as hazardous chemical waste. Do not mix it with other waste streams.

  • Solutions: All solutions containing this compound should be collected in a labeled, sealed hazardous waste container. The container should be compatible with the solvents used.

  • Neutralization of Iodine: While this compound is an organic iodide, if there is a potential for free iodine to be present in the waste stream, it should be neutralized. This can be achieved by the addition of a 10% sodium thiosulfate solution until the characteristic yellow/brown color disappears.[5]

  • Regulatory Compliance: All chemical waste must be disposed of in accordance with institutional, local, and national regulations.[6] Never dispose of this compound or its solutions down the drain.[7]

Emergency Procedures

In the event of an exposure or spill, immediate and correct action is crucial.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[2][8]

  • Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water for at least 15 minutes. Seek medical attention if irritation persists.[2]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[8]

  • Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.[8]

  • Spill: Evacuate the area. For a small spill, and if properly trained and equipped, absorb the material with an inert absorbent and place it in a sealed container for hazardous waste disposal. For large spills, evacuate the area and contact your institution's environmental health and safety department.

By adhering to these guidelines, you can create a safe and controlled environment for the handling of this compound, fostering a culture of safety and scientific excellence.

References

  • CP Lab Safety. (n.d.). Glove Compatibility. Retrieved from [Link]

  • EHSDB. (n.d.). Glove Selection & Usage Chart. Retrieved from [Link]

  • KM Pharma Solution Private Limited. (n.d.). MSDS - 5-Iodo-2-methylbenzoic acid. Retrieved from [Link]

  • University of California, San Diego. (n.d.). GLOVE SELECTION CHART. Retrieved from [Link]

  • Capot Chemical. (2026, February 9). MSDS of Methyl 5-iodo-2,4-dimethylbenzoate. Retrieved from [Link]

  • Agency for Toxic Substances and Disease Registry (ATSDR). (n.d.). 5. PRODUCTION, IMPORT/EXPORT, USE, AND DISPOSAL. Retrieved from [Link]

  • University of Wisconsin-Milwaukee. (n.d.). GLOVE SELECTION CHART. Retrieved from [Link]

  • Environmental Health and Safety, University of Nebraska-Lincoln. (n.d.). OSHA Glove Selection Chart. Retrieved from [Link]

  • Eskay Iodine. (n.d.). 5-Iodo 2-Methyl Benzoic Acid (MIBA). Retrieved from [Link]

  • PubChem. (n.d.). 5-Iodo-2-methylbenzoic acid. Retrieved from [Link]

  • Case Western Reserve University. (n.d.). Environmental Health and Safety Disposal of Iodine. Retrieved from [Link]

  • Collect and Recycle. (n.d.). Iodine Disposal For Businesses. Retrieved from [Link]

  • Reddit. (2021, June 4). How to store / dispose of Iodine crystals?. Retrieved from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.